Product packaging for Triptobenzene H(Cat. No.:CAS No. 146900-55-2)

Triptobenzene H

Cat. No.: B1150560
CAS No.: 146900-55-2
M. Wt: 344.4 g/mol
InChI Key: NZQIHCWNAMEWEW-KKSFZXQISA-N
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Description

Triptobenzene H is a diterpenoid compound identified in plants of the Tripterygium genus, such as Tripterygium wilfordii . Current research indicates it is a compound of interest in the study of drug-induced liver injury . Studies suggest that this compound can activate macrophages, leading to an increase in the mRNA expression of pro-inflammatory cytokines such as TNF-α and IL-1β . This mechanism points to a pattern of indirect hepatotoxicity, where liver damage is mediated through immune system activation rather than direct toxicity to liver cells . In vivo studies in mice have shown that this compound can significantly elevate serum levels of liver enzymes (alanine aminotransferase and aspartate aminotransferase) and aggravate liver inflammation . Due to this activity, this compound is a valuable reference standard for researchers investigating the mechanisms of hepatotoxicity associated with herbal medicines and for exploring immune-mediated liver injury pathways . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O4 B1150560 Triptobenzene H CAS No. 146900-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQIHCWNAMEWEW-KKSFZXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC2(C1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(CC[C@]2([C@H]1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317110
Record name Triptobenzene H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146900-55-2
Record name Triptobenzene H
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146900-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triptobenzene H
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URL https://comptox.epa.gov/dashboard/DTXSID901317110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Activities of Triptolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptolide, a diterpenoid triepoxide originally isolated from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, has garnered significant scientific interest due to its potent and diverse biological activities.[1] This document provides an in-depth technical overview of the multifaceted pharmacological effects of triptolide, with a focus on its anti-inflammatory, immunosuppressive, and anti-cancer properties. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways modulated by this complex natural product.

Core Biological Activities

Triptolide exhibits a broad spectrum of biological activities, making it a compound of interest for a variety of therapeutic applications. Its primary effects can be categorized as anti-inflammatory, immunosuppressive, and anti-cancer.[2][3]

Anti-inflammatory and Immunosuppressive Effects

Triptolide is a potent anti-inflammatory and immunosuppressive agent.[3] Its mechanisms in this regard are multifaceted and include the inhibition of pro-inflammatory cytokine and chemokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This suppression of inflammatory mediators is largely attributed to its ability to interfere with key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] By inhibiting these pathways, triptolide can effectively dampen the inflammatory response. Furthermore, triptolide has been shown to induce apoptosis in immune cells and inhibit their proliferation, contributing to its immunosuppressive effects.[3]

Anti-Cancer Activity

Triptolide has demonstrated significant anti-tumor activity across a wide range of cancer types, including both solid tumors and hematological malignancies.[2] Its anti-cancer effects are mediated through several mechanisms:

  • Induction of Apoptosis: Triptolide is a potent inducer of programmed cell death in cancer cells. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] It can modulate the expression of key apoptosis-related proteins, such as the Bcl-2 family members and caspases.

  • Cell Cycle Arrest: Triptolide can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or S phase.[6]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process crucial for tumor growth and metastasis, can be inhibited by triptolide.

  • Suppression of Metastasis: Triptolide can impede the spread of cancer cells to other parts of the body by inhibiting cell migration and invasion.[7][8]

Quantitative Data on Biological Activities

The potency of triptolide has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of triptolide in various cancer cell lines and for its anti-inflammatory effects.

Table 1: Anti-Cancer Activity of Triptolide (IC50 Values)
Cell LineCancer TypeIC50 (nM)Incubation Time (h)Reference
Leukemia
MV-4-11Acute Myeloid Leukemia< 3024[6]
KG-1Acute Myeloid Leukemia< 3024[6]
THP-1Acute Myeloid Leukemia< 3024[6]
HL-60Acute Myeloid Leukemia< 3024[6]
Breast Cancer
MCF-7Breast Adenocarcinoma10 (approx.)72[9]
MDA-MB-231Breast Adenocarcinoma25 (approx.)72[9]
MDA-MB-468Breast Adenocarcinoma100 (approx.)72[9]
Pancreatic Cancer
Capan-1Pancreatic Adenocarcinoma10Not Specified[10]
Capan-2Pancreatic Adenocarcinoma20Not Specified[10]
SNU-213Pancreatic Carcinoma9.6Not Specified[10]
Melanoma
A375Malignant Melanoma84.4624[11]
A375Malignant Melanoma33.0048[11]
A375Malignant Melanoma8.5372[11]
Lung Cancer
A549/TaxRTaxol-Resistant Lung Adenocarcinoma20-60 (effective range)72[12]
Mesothelioma
H513Mesothelioma6.28Not Specified[13]
H2373Mesothelioma4.24Not Specified[13]
Table 2: Anti-inflammatory Activity of Triptolide
Cell/Model SystemMeasured EffectIC50 (nM)Reference
LPS-stimulated RAW 264.7 MacrophagesInhibition of TNF-α production< 30
LPS-stimulated RAW 264.7 MacrophagesInhibition of IL-6 production< 30
A549 CellsInhibition of IL-8 expression (Substance P induced)23[14]
A549 CellsInhibition of NF-κB expression (Substance P induced)14[14]

Key Signaling Pathways Modulated by Triptolide

Triptolide exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.

Triptolide_NFkB_Pathway cluster_nucleus Nucleus Triptolide Triptolide IKK IKK Complex Triptolide->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Inflammatory_Genes activates Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) Inflammatory_Stimuli->IKK

Figure 1: Inhibition of the NF-κB Signaling Pathway by Triptolide.

Triptolide_MAPK_Pathway Triptolide Triptolide ERK ERK Triptolide->ERK inhibits phosphorylation JNK JNK Triptolide->JNK inhibits phosphorylation p38 p38 Triptolide->p38 inhibits phosphorylation Stimuli Stress/Growth Factors Ras Ras Stimuli->Ras Stimuli->JNK Stimuli->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 Transcription Gene Transcription (Proliferation, Inflammation) p38->Transcription AP1->Transcription

Figure 2: Modulation of the MAPK Signaling Pathway by Triptolide.

Triptolide_Apoptosis_Pathway Triptolide Triptolide Mitochondria Mitochondria Triptolide->Mitochondria induces stress DeathReceptors Death Receptors (e.g., Fas) Triptolide->DeathReceptors upregulates CytochromeC Cytochrome c Mitochondria->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 DeathReceptors->Caspase8 activates Caspase8->Caspase3 activates

Figure 3: Induction of Apoptosis by Triptolide.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of triptolide.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of triptolide on cancer cell lines.

Materials:

  • Thiazolyl Blue Tetrazolium Bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of triptolide for the desired time period (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]

  • Incubate the plate for 1.5 hours at 37°C.[10]

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Incubate the plate at 37°C for 15 minutes with shaking.[10]

  • Measure the absorbance at 492 nm using a microplate reader.[10]

  • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify triptolide-induced apoptosis.

Materials:

  • FITC Annexin V Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed 2.5 x 10^5 cells in 6-well plates and treat with triptolide for 24 hours.[15]

  • Harvest the cells and wash them twice with cold PBS.[15]

  • Resuspend the cells in 1x Binding Buffer.[15]

  • Stain 1 x 10^5 cells with 5 µL of FITC Annexin V and 5 µL of PI.[15]

  • Analyze the samples using a flow cytometer.[15]

Western Blot Analysis for MAPK Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK and JNK.

Materials:

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Treat cells with triptolide for the desired time and lyse the cells in cell lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate 10-20 µg of protein from each sample on an SDS-PAGE gel.[12]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, 1:5000-10,000 dilution in 5% BSA/TBST) overnight at 4°C.[12]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:5000-10,000 dilution) for 1-2 hours at room temperature.[12]

  • Wash the membrane and add ECL substrate to visualize the protein bands.

  • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of triptolide in a living organism.

Materials:

  • Athymic nude mice (e.g., BALB/c nu/nu)

  • Cancer cells (e.g., THP-1, MV-4-11)

  • Matrigel

  • Triptolide solution

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of 5 x 10^6 cancer cells mixed with Matrigel into the flank of the mice.[6]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[6]

  • Randomly assign the mice to treatment and control groups.

  • Administer triptolide (e.g., 20, 50, 100 µg/kg/day) or vehicle control via intraperitoneal injection for a specified period (e.g., 18 consecutive days).[6]

  • Measure the tumor volume and body weight of the mice regularly (e.g., every other day).[6]

  • At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

Conclusion

Triptolide is a potent natural product with a well-documented and broad range of biological activities, including significant anti-inflammatory, immunosuppressive, and anti-cancer effects. Its ability to modulate multiple critical signaling pathways, such as NF-κB and MAPK, underscores its therapeutic potential. However, the clinical development of triptolide has been hampered by its narrow therapeutic window and potential for toxicity.[4] Future research, including the development of derivatives and novel drug delivery systems, will be crucial in harnessing the full therapeutic potential of this promising compound. This guide provides a foundational resource for researchers to further explore the mechanisms of action and potential applications of triptolide.

References

Triptobenzene H: An In-depth Technical Guide to its Isolation from Tripterygium wilfordii and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptobenzene H is an abietane-type diterpenoid found within the medicinal plant Tripterygium wilfordii, a species with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. As a member of the extensive triptobenzene family of natural products, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the isolation of this compound from Tripterygium wilfordii, its structural elucidation, and its known biological effects, with a focus on its impact on macrophage-mediated inflammatory signaling pathways.

Chemical Profile

PropertyValue
Compound Name This compound
Chemical Class Abietane Diterpenoid
Molecular Formula C₂₁H₂₈O₄
Molecular Weight 344.45 g/mol
CAS Number 146900-55-2

Isolation from Tripterygium wilfordii

While a specific, detailed protocol for the isolation of this compound from Tripterygium wilfordii is not extensively documented in publicly available literature, a general methodology can be constructed based on the established procedures for isolating abietane diterpenoids from this plant genus. The process typically involves extraction followed by multi-step chromatographic purification.

Experimental Protocol: General Isolation of Abietane Diterpenoids

1. Plant Material and Extraction:

  • Dried and powdered roots of Tripterygium wilfordii are subjected to extraction with a suitable organic solvent, such as 95% ethanol or a mixture of chloroform and methanol, often under reflux conditions.

  • The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Abietane diterpenoids are typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent, to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient elution system, for example, with acetonitrile and water, is employed to yield the pure compound.

A representative workflow for the isolation process is depicted below.

experimental_workflow plant_material Dried & Powdered Roots of Tripterygium wilfordii extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) ethyl_acetate_fraction->silica_gel sephadex Sephadex LH-20 Chromatography (Methanol) silica_gel->sephadex prep_hplc Preparative RP-HPLC (C18, acetonitrile/water gradient) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Triptobenzene_H This compound Receptor Receptor(s) Triptobenzene_H->Receptor Binds to MAPK_cascade MAPK Cascade (p38, ERK, JNK) Receptor->MAPK_cascade Activates/Inhibits IKK IKK Complex Receptor->IKK Activates/Inhibits AP1 AP-1 MAPK_cascade->AP1 Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Gene_expression Gene Transcription NFkB_nucleus->Gene_expression Induces AP1->Gene_expression Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_expression->Cytokines Leads to Production of

Triptobenzene H and its Analogues: A Technical Guide to the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Diterpenoids from the plant Tripterygium wilfordii, colloquially known as Thunder God Vine, exhibit potent anti-inflammatory, immunosuppressive, and anti-neoplastic properties. A primary mechanism for these effects, elucidated through extensive study of the analogue Triptolide, involves the covalent inhibition of the general transcription factor TFIIH, leading to a cascade of downstream effects on gene expression, cell cycle progression, and apoptosis. This technical guide provides an in-depth overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of Action: Inhibition of Global Transcription

The central mechanism of action for Triptolide, and likely other diterpenoid triepoxides from T. wilfordii, is the irreversible inhibition of RNA Polymerase II (RNAPII)-mediated transcription.

Covalent Modification of XPB

Triptolide forms a covalent bond with the Cys342 residue of the Xeroderma Pigmentosum group B (XPB) protein.[1][2] XPB is a critical subunit of the general transcription factor TFIIH, possessing DNA-dependent ATPase activity essential for transcription initiation.[1][3][4] The 12,13-epoxide group on the triptolide molecule is responsible for this covalent modification.[1] This binding event inhibits the ATPase activity of XPB, which in turn stalls the RNAPII transcription machinery.[3][4] This leads to a global downregulation of transcription, with a particularly pronounced effect on short-lived mRNAs that encode for key regulatory proteins such as transcription factors and cell cycle regulators.[5]

G cluster_0 Transcription Machinery Triptolide Triptolide (Diterpenoid Analogue) XPB XPB Subunit of TFIIH (ATPase) Triptolide->XPB Covalent Modification of Cys342 Transcription Global mRNA Transcription (e.g., c-Myc, Cyclins) Triptolide->Transcription Inhibits TFIIH TFIIH Complex XPB->TFIIH Component of RNAPII RNA Polymerase II TFIIH->RNAPII Activates RNAPII->Transcription Initiates CellProliferation Cell Proliferation & Survival Transcription->CellProliferation Promotes

Caption: Covalent inhibition of the XPB subunit of TFIIH by Triptolide.

Key Signaling Pathway Modulation

The global transcription inhibition by Triptolide has profound effects on several critical signaling pathways, most notably the NF-κB pathway, which is central to inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Triptolide is a potent inhibitor of NF-κB activity.[6][7][8][9] This inhibition is not due to preventing the degradation of the IκBα inhibitor or the nuclear translocation of the p65 subunit.[6] Instead, by inhibiting the general transcription machinery, Triptolide prevents NF-κB from successfully transcribing its target genes, such as TNF-α, IL-1β, IL-6, and IL-8.[6][10][11]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (in Nucleus) NFkB->NFkB_active Translocates to Nucleus Transcription Transcription of Pro-inflammatory Genes NFkB_active->Transcription Binds DNA to initiate Cytokines Cytokine Production (TNF-α, IL-6, etc.) Transcription->Cytokines Leads to Triptolide Triptolide Triptolide->Transcription Blocks Transcription (via XPB)

Caption: Inhibition of NF-κB-mediated transcription by Triptolide.

Cellular Outcomes

The profound impact of Triptolide on transcription and signaling culminates in significant cellular responses, including the induction of apoptosis and cell cycle arrest, which are fundamental to its anti-cancer activity.

Induction of Apoptosis and Cell Cycle Arrest

Triptolide induces apoptosis in a wide range of cancer cells.[12][13][14][15] This programmed cell death is triggered through both the extrinsic (Fas death receptor) and intrinsic (mitochondrial) pathways.[14] Furthermore, by downregulating the expression of key cell cycle proteins like cyclins and cyclin-dependent kinases, Triptolide causes cell cycle arrest, often at the G1 or S phase, preventing cancer cell proliferation.[12][14][16]

G Triptolide Triptolide Transcription Inhibition of Global Transcription Triptolide->Transcription AntiApoptotic Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Transcription->AntiApoptotic CellCycle Downregulation of Cell Cycle Proteins (e.g., Cyclins, c-Myc) Transcription->CellCycle Apoptosis Apoptosis AntiApoptotic->Apoptosis Induces CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest Induces

Caption: Cellular outcomes of Triptolide action.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Triptolide across various cell lines and assays.

Table 1: IC50 Values of Triptolide in Cancer Cell Lines
Cell LineCancer TypeIC50 Value (nM)Exposure Time (h)Reference
MCF-7Breast Cancer~3072[17]
MDA-MB-231Breast Cancer~5072[17]
Capan-1Pancreatic Cancer10Not Specified[18]
Capan-2Pancreatic Cancer20Not Specified[18]
SNU-213Pancreatic Cancer9.6Not Specified[18]
HL-60Promyelocytic Leukemia1.4 - 3.4Not Specified[19]
MV-4-11Acute Myeloid Leukemia< 3024[16]
THP-1Acute Myeloid Leukemia< 3024[16]
A375Melanoma33.048[12]
A375Melanoma8.5372[12]
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Triptolide
Cell TypeStimulantCytokine MeasuredIC50 Value (nM)Reference
RAW264.7 MacrophagesLPSTNF-α< 30[6]
RAW264.7 MacrophagesLPSIL-6< 30[6]
Primary MacrophagesLPSTNF-α mRNA~20[6]
Primary MacrophagesLPSIL-1β mRNA~20[6]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of Triptolide that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cells (e.g., HUVECs, cancer cell lines) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Triptolide (e.g., 0-200 nM) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium containing the MTT reagent and add Dimethyl Sulfoxide (DMSO) to dissolve the water-insoluble formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[20]

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells following Triptolide treatment.

  • Cell Seeding and Treatment: Seed cells (e.g., HepaRG, A375) in 6-well plates at a density of 4 x 10⁵ cells/well and treat with different concentrations of Triptolide (e.g., 0-400 nM) for 24 hours.[14]

  • Cell Harvesting: Collect both floating and adherent cells and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol (e.g., Annexin V-FITC Detection Kit).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[14][15]

NF-κB Transcriptional Activity Assay (Luciferase Reporter Assay)

Objective: To measure the effect of Triptolide on NF-κB-mediated gene transcription.

  • Transfection: Co-transfect cells (e.g., HUVECs, MCF-7) with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., pRL-SV40 Renilla) using a suitable transfection reagent.[20][21]

  • Pre-treatment: After transfection, pre-treat the cells with desired concentrations of Triptolide (e.g., 5-10 nM) for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 100 nM TPA or LPS) for a specified time (e.g., 3 hours).[21]

  • Cell Lysis: Lyse the cells using a reporter lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a fold change relative to the stimulated, untreated control.[20]

G Start Seed Cells in 6-well plate Transfect Co-transfect with NF-kB-Luc & Renilla Plasmids Start->Transfect Treat Pre-treat with Triptolide Transfect->Treat Stimulate Stimulate with LPS or TPA Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Normalize Firefly to Renilla & Analyze Data Measure->Analyze

Caption: Experimental workflow for NF-κB Luciferase Reporter Assay.

References

The Triptobenzene Family of Diterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Chemistry, Biology, and Therapeutic Potential of a Promising Class of Natural Products

The triptobenzene family of diterpenoids, primarily isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, represents a class of natural products with significant therapeutic potential. Characterized by a conserved abietane-type tricyclic core, these compounds have garnered considerable interest within the scientific community for their potent immunosuppressive and cytotoxic activities. This technical guide provides a comprehensive overview of the triptobenzene diterpenoids, including their isolation, synthesis, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Introduction to the Triptobenzene Family

The triptobenzene diterpenoids are a growing family of natural products, with numerous members identified to date. These compounds share a common abietane skeleton, a tricyclic diterpene framework. The structural diversity within the family arises from the varied oxidation patterns and stereochemistry of the core structure. Notable members of this family include Triptobenzene A, H, I, J, K, L, M, N, Q, R, S, and Y, among others.[1][2]

Isolation and Synthesis

Isolation from Natural Sources

The primary natural source of triptobenzene diterpenoids is the plant Tripterygium wilfordii. The isolation process typically involves the extraction of the plant material with organic solvents, followed by a series of chromatographic separations to purify the individual compounds.

Experimental Workflow for Isolation:

G plant Tripterygium wilfordii (Plant Material) extraction Extraction (e.g., with CHCl3) plant->extraction chromatography Repeated Column Chromatography (Silica gel, Sephadex LH-20) extraction->chromatography hplc Preparative HPLC chromatography->hplc compounds Isolated Triptobenzenes (e.g., Triptobenzene H, Triptoquinones) hplc->compounds

Figure 1: General workflow for the isolation of triptobenzene diterpenoids.

Chemical Synthesis

The complex structures of triptobenzene diterpenoids have presented a significant challenge to synthetic chemists. However, the total synthesis of several members, including triptobenzenes N, R, T, L, and 4-epi-triptobenzene L, has been successfully achieved. These synthetic routes often employ advanced strategies such as remote C-H functionalization and the Pummerer rearrangement to construct the intricate tricyclic core and introduce the required functional groups.[3] The development of efficient synthetic methodologies is crucial for producing sufficient quantities of these compounds for further biological evaluation and for the generation of novel analogs with improved therapeutic properties.

Biological Activities

The triptobenzene family of diterpenoids exhibits a range of promising biological activities, with immunosuppression and cytotoxicity being the most extensively studied.

Immunosuppressive Activity

Several triptobenzene diterpenoids have demonstrated significant immunosuppressive effects. For instance, compounds such as this compound and various triptoquinones have been shown to inhibit lymphocyte transformation, a key process in the adaptive immune response. This activity suggests their potential as therapeutic agents for autoimmune diseases and in preventing organ transplant rejection.

Cytotoxic Activity

Many triptobenzene diterpenoids display potent cytotoxicity against a variety of cancer cell lines. This anti-proliferative activity makes them attractive candidates for the development of novel anticancer drugs. The specific cytotoxic profiles and potencies vary among the different members of the family, highlighting the importance of structure-activity relationship studies.

Table 1: Biological Activities of Selected Triptobenzene Diterpenoids

CompoundBiological ActivityCell Line/AssayIC50 (µM)Reference
This compoundImmunosuppressiveLymphocyte Transformation Assay-[4]
Triptoquinone AImmunosuppressiveLymphocyte Transformation Assay-[4]
Triptoquinone BImmunosuppressiveLymphocyte Transformation Assay-[4]
Nepetaefolin FCytotoxicHuman cancer cells6.3[5]
Aureoglandulosin ACytotoxicVarious cancer cell lines1.6 - 8.2
Compound 11 CytotoxicVarious cancer cell lines1.6 - 8.2

Note: This table is a summary of available data and is not exhaustive. "-" indicates that a specific IC50 value was not provided in the cited source.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of the triptobenzene diterpenoids are still under investigation. However, preliminary studies and research on related diterpenoids from Tripterygium wilfordii, such as triptolide, provide valuable insights into their potential modes of action.

Modulation of Signaling Pathways

It is hypothesized that triptobenzene diterpenoids may exert their effects by modulating key signaling pathways involved in immunity and cancer, such as the NF-κB and JAK/STAT pathways. These pathways play crucial roles in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis. Inhibition of these pathways could explain the observed immunosuppressive and cytotoxic effects.

Figure 2: Postulated inhibition of the NF-κB signaling pathway by triptobenzene diterpenoids.

Biosynthesis

The biosynthesis of triptobenzene diterpenoids in Tripterygium wilfordii proceeds through the well-established terpene biosynthesis pathway, starting from geranylgeranyl pyrophosphate (GGPP). A series of cyclization and oxidation reactions, catalyzed by specific enzymes such as terpene synthases and cytochrome P450 monooxygenases, lead to the formation of the abietane core and the subsequent functionalization to yield the diverse array of triptobenzene structures.

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Copalyl_DP Copalyl Diphosphate GGPP->Copalyl_DP Terpene Synthase Abietadiene Abietadiene Copalyl_DP->Abietadiene Terpene Synthase Oxidation Oxidation Steps (Cytochrome P450s) Abietadiene->Oxidation Triptobenzenes Triptobenzene Diterpenoids Oxidation->Triptobenzenes

Figure 3: Simplified biosynthetic pathway of triptobenzene diterpenoids.

Experimental Protocols

For researchers interested in studying the triptobenzene family of diterpenoids, detailed experimental protocols are essential. The following sections provide an overview of key methodologies.

General Procedure for Total Synthesis

The total synthesis of triptobenzene diterpenoids is a complex, multi-step process. Detailed experimental procedures, including reaction conditions, purification methods, and characterization data, can be found in the supporting information of the primary literature. For example, the synthesis of triptobenzenes N and R involves a key remote C-H functionalization step, while the synthesis of triptobenzene T and L utilizes a Pummerer rearrangement. Researchers are encouraged to consult these resources for step-by-step instructions.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triptobenzene diterpenoid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with Triptobenzene seed_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate Incubate add_mtt->incubate add_dmso Add DMSO incubate->add_dmso read_absorbance Read Absorbance add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 4: Workflow for a typical MTT cytotoxicity assay.

Immunosuppressive Activity Assay (Lymphocyte Proliferation Assay)

The lymphocyte proliferation assay measures the ability of lymphocytes to proliferate in response to a stimulus.

Protocol Outline:

  • Isolate Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.

  • Cell Culture: Culture the lymphocytes in a 96-well plate in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate proliferation.

  • Compound Treatment: Treat the cells with various concentrations of the triptobenzene diterpenoid.

  • Incubation: Incubate the cells for several days.

  • Measure Proliferation: Assess cell proliferation using a suitable method, such as [3H]-thymidine incorporation or a dye-based assay (e.g., CFSE).

  • Data Analysis: Determine the extent of inhibition of lymphocyte proliferation by the test compound.

Future Perspectives

The triptobenzene family of diterpenoids holds significant promise for the development of new therapeutic agents. Future research should focus on several key areas:

  • Comprehensive Biological Profiling: A systematic evaluation of the biological activities of all known triptobenzene diterpenoids is needed to fully understand their therapeutic potential.

  • Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development as drugs.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of novel analogs will help to identify the key structural features required for potent and selective activity, and to optimize their drug-like properties.

  • In Vivo Studies: Preclinical studies in animal models of disease are necessary to evaluate the efficacy and safety of the most promising triptobenzene diterpenoids.

References

The intricate Machinery of Nature: A Technical Guide to the Biosynthesis of Abietane Diterpenoids in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietane diterpenoids represent a vast and structurally diverse class of natural products with a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This has positioned them as promising candidates for drug discovery and development. Found predominantly in the plant kingdom, particularly in species of the Lamiaceae and Pinaceae families, their biosynthesis is a complex and tightly regulated process. This technical guide provides an in-depth exploration of the abietane diterpenoid biosynthesis pathway, offering a comprehensive resource for researchers seeking to understand, and potentially engineer, the production of these valuable compounds.

The Core Biosynthetic Pathway: From Isoprene Units to the Abietane Skeleton

The journey to abietane diterpenoids begins with the universal five-carbon precursors of all terpenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. The biosynthesis of diterpenoids, including abietanes, primarily utilizes the MEP pathway.

The key steps in the formation of the abietane skeleton are as follows:

  • Geranylgeranyl Diphosphate (GGPP) Synthesis: The enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon precursor, GGPP.

  • Bicyclization to (+)-Copalyl Diphosphate ((+)-CPP): The first committed step in abietane biosynthesis is the bicyclization of GGPP to (+)-CPP, a reaction catalyzed by the class II diterpene synthase, (+)-copalyl diphosphate synthase (CPPS).

  • Formation of the Abietane Skeleton: A class I diterpene synthase, miltiradiene synthase, then converts (+)-CPP into miltiradiene, the parent olefin of the abietane diterpenoids. This reaction proceeds through a series of carbocationic rearrangements.

  • Aromatization and Functionalization: Miltiradiene can spontaneously oxidize to abietatriene. Subsequent modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), introduce hydroxyl, carboxyl, and other functional groups, leading to the vast diversity of abietane diterpenoids.

Below is a diagram illustrating the core abietane diterpenoid biosynthesis pathway.

Abietane_Biosynthesis cluster_MEP Plastid (MEP Pathway) cluster_Abietane Abietane Skeleton Formation Pyruvate_G3P Pyruvate + G3P MEP MEP Pathway Pyruvate_G3P->MEP Multiple Steps IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GGPPS GGPPS IPP_DMAPP->GGPPS GGPP Geranylgeranyl Diphosphate (GGPP) GGPPS->GGPP CPPS (+)-Copalyl Diphosphate Synthase (CPPS) GGPP->CPPS CPP (+)-Copalyl Diphosphate ((+)-CPP) CPPS->CPP Milt_Synthase Miltiradiene Synthase CPP->Milt_Synthase Miltiradiene Miltiradiene Milt_Synthase->Miltiradiene Abietatriene Abietatriene Miltiradiene->Abietatriene Spontaneous Oxidation CYP450s Cytochrome P450s Abietatriene->CYP450s Abietane_Diterpenoids Abietane Diterpenoids (e.g., Ferruginol, Carnosic Acid) CYP450s->Abietane_Diterpenoids

Core biosynthetic pathway of abietane diterpenoids.

Quantitative Data on Abietane Diterpenoid Biosynthesis

Metabolic engineering efforts, particularly in hairy root cultures of Salvia sclarea, have provided valuable quantitative data on the impact of genetic modifications on the production of specific abietane diterpenoids.

Genetic Modification/ElicitationTarget CompoundFold Increase (approx.)Reference
Overexpression of GGPPSAethiopinone8[1]
Overexpression of CPPSAethiopinone10[1]
Overexpression of cyanobacterial DXSAethiopinone3[2]
Overexpression of cyanobacterial DXRAethiopinone6[2]
Elicitation with Coronatine (28 days)Aethiopinone24[3]
Overexpression of AtWRKY40Aethiopinone4[4]

This table summarizes approximate fold increases as reported in the cited literature. Actual values can vary based on experimental conditions.

Regulation of the Biosynthesis Pathway

The biosynthesis of abietane diterpenoids is intricately regulated at the transcriptional level, with plant hormones and specific transcription factors playing pivotal roles.

Jasmonate Signaling

The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules that mediate plant defense responses and induce the production of secondary metabolites, including terpenoids. Elicitation with methyl jasmonate (MeJA) or its structural analog coronatine has been shown to significantly upregulate the expression of key genes in the abietane biosynthesis pathway, such as DXS, DXR, GGPPS, and CPPS, leading to increased accumulation of abietane diterpenoids.[3]

The jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn releases transcription factors like MYC2, allowing them to activate the expression of target genes.

Transcription Factors: WRKY and MYC2

WRKY and MYC2 are families of transcription factors that have been identified as key regulators of terpenoid biosynthesis. They bind to specific cis-acting elements (W-box for WRKY and G-box for MYC2) in the promoter regions of biosynthetic genes. Overexpression of AtWRKY18, AtWRKY40, and AtMYC2 in Salvia sclarea hairy roots has been demonstrated to coordinately upregulate several genes of the MEP pathway and CPPS, resulting in enhanced production of abietane diterpenoids.[4]

The following diagram illustrates the regulatory role of jasmonate signaling on the abietane biosynthesis pathway.

Jasmonate_Regulation cluster_Signal Jasmonate Signaling cluster_Biosynthesis Abietane Biosynthesis Genes Elicitor Elicitor (e.g., Methyl Jasmonate) JA_Biosynthesis Jasmonate Biosynthesis Elicitor->JA_Biosynthesis JA_Ile JA-Isoleucine JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses WRKY WRKY JAZ->WRKY represses DXS DXS MYC2->DXS activates DXR DXR MYC2->DXR activates GGPPS GGPPS MYC2->GGPPS activates CPPS CPPS MYC2->CPPS activates WRKY->DXS activates WRKY->DXR activates WRKY->GGPPS activates WRKY->CPPS activates Abietane_Diterpenoids Abietane Diterpenoids DXS->Abietane_Diterpenoids DXR->Abietane_Diterpenoids GGPPS->Abietane_Diterpenoids CPPS->Abietane_Diterpenoids

Regulation of abietane biosynthesis by jasmonate signaling.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of abietane diterpenoid biosynthesis.

Establishment and Elicitation of Salvia sclarea Hairy Root Cultures

Objective: To establish and maintain hairy root cultures of Salvia sclarea for the production and analysis of abietane diterpenoids.

Methodology:

  • Explant Preparation: Sterilize seeds of Salvia sclarea and germinate them on a suitable medium (e.g., Murashige and Skoog - MS). Use leaf explants from in vitro grown seedlings for transformation.

  • Agrobacterium rhizogenes Culture: Culture Agrobacterium rhizogenes (e.g., strain LBA 9402) in a suitable liquid medium (e.g., YEB) overnight.

  • Infection and Co-cultivation: Wound the leaf explants and infect them with the A. rhizogenes culture. Co-cultivate the explants on a solid medium for 2-3 days in the dark.

  • Selection and Establishment of Hairy Roots: Transfer the explants to a solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the bacteria. Subculture the emerging hairy roots onto fresh medium.

  • Liquid Culture: Transfer established hairy root lines to a liquid medium (e.g., half-strength B5) for biomass production.[5]

  • Elicitation: To induce the production of abietane diterpenoids, add elicitors such as methyl jasmonate (e.g., 100 µM) or coronatine to the liquid culture and incubate for a specified period (e.g., 7-28 days).[3]

Quantitative Analysis of Abietane Diterpenoids by HPLC-DAD

Objective: To quantify the concentration of specific abietane diterpenoids in plant extracts.

Methodology:

  • Sample Preparation: Freeze-dry and grind the hairy root biomass. Extract the powdered material with a suitable solvent (e.g., methanol) using sonication or maceration. Filter the extract and, if necessary, concentrate it.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents, typically water (A) and acetonitrile (B), both often acidified with a small amount of formic or acetic acid. The gradient program should be optimized to achieve good separation of the target compounds.

    • Flow Rate: Typically 1 mL/min.

    • Detection: Monitor the absorbance at specific wavelengths corresponding to the maximum absorbance of the target abietane diterpenoids (e.g., 280 nm for ferruginol).

  • Quantification: Prepare a calibration curve using authentic standards of the abietane diterpenoids of interest. Calculate the concentration of the compounds in the samples based on the peak areas.[6]

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of key biosynthetic genes (DXS, DXR, GGPPS, CPPS) in response to genetic modification or elicitation.

Methodology:

  • RNA Extraction: Extract total RNA from the hairy root samples using a commercial plant RNA extraction kit or a suitable protocol (e.g., Trizol method).

  • DNase Treatment and cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based assay.

    • Primers: Design or obtain specific primers for the target genes and a suitable reference gene (e.g., Actin or 18S rRNA) for normalization.

    • Reaction Mix: Prepare a reaction mix containing SYBR Green master mix, primers, and cDNA template.

    • Cycling Conditions: Use a standard three-step PCR protocol (denaturation, annealing, extension) on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[1]

The following diagram outlines a general workflow for a metabolic engineering experiment in Salvia sclarea hairy roots.

Experimental_Workflow start Start establishment Establishment of Salvia sclarea Hairy Root Cultures start->establishment transformation Genetic Transformation (e.g., overexpression of GGPPS/CPPS) establishment->transformation selection Selection of Transgenic Lines transformation->selection elicitation Elicitation (e.g., with Methyl Jasmonate) selection->elicitation harvest Harvest Biomass elicitation->harvest hplc HPLC-DAD Analysis of Abietane Diterpenoids harvest->hplc qrpcr qRT-PCR Analysis of Gene Expression harvest->qrpcr data_analysis Data Analysis and Interpretation hplc->data_analysis qrpcr->data_analysis end End data_analysis->end

References

Methodological & Application

Total Synthesis of Triptobenzene H and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Triptobenzene H and its derivatives. Triptobenzenes are a class of abietane diterpenoids, some of which have demonstrated significant biological activities, including immunosuppressive properties. The synthetic routes outlined below are based on published literature and offer a guide for the laboratory synthesis of these complex natural products.

Data Presentation: Synthesis of Triptobenzene Analogs

The following tables summarize quantitative data from the total synthesis of various triptobenzene derivatives, providing a comparative overview of reaction yields and conditions.

Table 1: Synthesis of Key Intermediates in the Total Synthesis of Triptobenzene L

StepReactionReagents and ConditionsProductYield (%)
1Yamada-Otani ReactionProline sulfonamide catalystHighly functionalized cyclohexane A ring coreNot specified
2Pummerer CyclizationSulfoxide precursor, activating agentTricyclic coreNot specified
3Enone AlkylationEnone ester, KOtBu, MeIα-alkylated product>95
4Stereoselective ReductionEnone, NiCl2, NaBH4C3 alcoholNot specified
5DIBAL-H ReductionEsterTriptobenzene LNot specified

Table 2: Key Steps in the Asymmetric Total Synthesis of Triptobenzenes N and R

StepReactionReagents and ConditionsProductYield (%)
1Csp³-H FunctionalizationEnone intermediateBromo-intermediateNot specified
2β-Elimination & Allylic OxidationBromo-intermediate, base, oxidizing agentDienone intermediateNot specified
3Diastereoselective ReductionDiketone, NaBH4Diol98
4Chemoselective ReductionDiol, TFA, Et3SiHβ-hydroxy ester88
5Ketal ProtectionDiol, ethylene glycol, refluxing tolueneKetal-protected diol64
6LiAlH4 Reduction & DeprotectionEster, followed by acid treatmentTriptobenzene RNot specified

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of triptobenzene derivatives.

Protocol 1: Pummerer Rearrangement for Tricyclic Core Formation (Adapted from Carter et al., 2018)
  • Sulfoxide Formation: To a solution of the sulfide precursor in a suitable solvent (e.g., CH₂Cl₂), add an oxidizing agent (e.g., m-CPBA) at a low temperature (e.g., -78 °C).

  • Stir the reaction mixture at this temperature for a specified time (e.g., 1 hour) until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a reducing agent (e.g., saturated aqueous Na₂S₂O₃).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sulfoxide.

  • Pummerer Reaction: Dissolve the crude sulfoxide in an appropriate solvent (e.g., acetic anhydride).

  • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or heat the reaction mixture.

  • Monitor the reaction by TLC until the sulfoxide is consumed.

  • Upon completion, carefully quench the reaction with a base (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the tricyclic product.

Protocol 2: Remote Csp³–H Functionalization (Adapted from Bisai et al., 2025)
  • Bromination: To a solution of the enone starting material in a suitable solvent (e.g., CCl₄), add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN).

  • Reflux the reaction mixture under an inert atmosphere for the required time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off any solid byproducts.

  • Wash the filtrate with an aqueous solution of a reducing agent (e.g., Na₂S₂O₃) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the brominated intermediate.

Visualization of Synthetic and Biological Pathways

Synthetic Pathway Overview

The following diagram illustrates a generalized workflow for the total synthesis of triptobenzene derivatives, highlighting the key strategic steps.

Triptobenzene_Synthesis_Workflow Start Simple Precursors A_Ring A-Ring Construction (e.g., Yamada-Otani Reaction) Start->A_Ring Tricycle Tricycle Formation (e.g., Pummerer Cyclization) A_Ring->Tricycle Functionalization Core Functionalization (e.g., C-H Activation, Alkylation) Tricycle->Functionalization Derivatives Triptobenzene Derivatives Functionalization->Derivatives

Caption: Generalized workflow for the synthesis of triptobenzenes.

Proposed Immunosuppressive Signaling Pathway

Triptolide, a structurally related diterpenoid, is known to exert its immunosuppressive effects by inhibiting the NF-κB signaling pathway. It is plausible that triptobenzene derivatives share a similar mechanism of action. The following diagram illustrates the inhibition of the NF-κB pathway.

NF_kB_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_n NF-κB NFkB_complex->NFkB_n translocates Triptobenzene Triptobenzene Derivative Triptobenzene->IKK inhibits Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription activates

Caption: Inhibition of the NF-κB signaling pathway by triptobenzene derivatives.

Disclaimer: The experimental protocols provided are generalized and adapted from published literature. Researchers should consult the original publications for specific details and safety precautions. All laboratory work should be conducted in accordance with institutional safety guidelines.

Asymmetric Synthesis of the Triptobenzene Core: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of the triptobenzene core structure, a key scaffold in a class of biologically active diterpenoids. The methodologies outlined herein are critical for the enantioselective construction of the characteristic tricyclic system and its challenging all-carbon quaternary stereocenters, paving the way for the development of novel therapeutics.

Introduction

Triptobenzenes are a family of abietane diterpenoids isolated from plants of the Tripterygium genus.[1] Many of these natural products exhibit significant biological activities, including immunosuppressive, anti-rheumatoid arthritis, and anti-fertility properties.[1] Their complex molecular architecture, featuring a 6/6/6-carbotricyclic framework with multiple contiguous stereocenters, including two all-carbon quaternary centers, makes them challenging synthetic targets.[1][2] The development of robust asymmetric strategies to access the chiral triptobenzene core is therefore of high interest to the medicinal chemistry and drug development communities.

This document focuses on key catalytic asymmetric methodologies that have been successfully applied to the total synthesis of various triptobenzene natural products.

Key Asymmetric Strategies and Data

The enantioselective synthesis of the triptobenzene core has been achieved through several innovative strategies. Below is a summary of key reactions that establish the critical stereocenters of the A ring.

Strategy/ReactionCatalyst/ReagentKey Bond Formed/Stereocenter SetYield (%)Enantiomeric Excess (ee %)/Diastereomeric Ratio (dr)Synthesized TriptobenzenesReference
L-proline-sulfonamide-catalyzed Yamada–Otani reactionL-proline-sulfonamideC10 all-carbon quaternary stereocenterN/AN/ATriptobenzene T, Vitexifolin C, 4-epi-Triptobenzene L, Triptobenzene L, Nepetaefolin F[2]
Remote Csp³–H functionalizationN/AC4 stereocenterN/AN/ATriptobenzenes N and R[1][3]

Note: Specific yield and ee/dr values for the isolated key reactions are often not reported in the context of a multi-step total synthesis. The success of the synthesis of the final natural product validates the efficiency of these steps.

Experimental Protocols

Protocol 1: Proline-Sulfonamide-Catalyzed Yamada-Otani Reaction for A-Ring Construction

This protocol describes a key step in the synthesis of the triptobenzene core, establishing the C10 all-carbon quaternary stereocenter.[2] This reaction is a powerful tool for the asymmetric construction of highly functionalized cyclohexanone rings.

Reaction Scheme:

G cluster_0 Yamada-Otani Reaction start Dienone + Michael Acceptor catalyst L-proline-sulfonamide (catalyst) start->catalyst product Functionalized Cyclohexanone (with C10 quaternary center) catalyst->product

Caption: Proline-catalyzed asymmetric Michael addition.

Materials:

  • Appropriate α,β-unsaturated ketone precursor

  • Michael acceptor (e.g., an enone)

  • L-proline-sulfonamide catalyst

  • Anhydrous solvent (e.g., Toluene, CH2Cl2)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the L-proline-sulfonamide catalyst.

  • Add the anhydrous solvent, followed by the α,β-unsaturated ketone precursor.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the Michael acceptor dropwise to the stirred solution.

  • Allow the reaction to stir at the specified temperature for the required time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized cyclohexane A ring core.

Protocol 2: Late-Stage Csp³–H Functionalization

This protocol outlines a strategy for the introduction of functionality at a remote C-H bond, a key step in the total syntheses of triptobenzenes N and R.[1][3] This approach allows for the late-stage modification of a complex intermediate, providing access to different natural product analogues.

Workflow for C-H Functionalization:

G cluster_1 Remote C-H Functionalization Workflow start Advanced Tricyclic Intermediate step1 Introduction of a directing group (if necessary) start->step1 step2 C-H activation/functionalization (e.g., via radical translocation) step1->step2 step3 Further transformations of the newly introduced functional group step2->step3 product Functionalized Triptobenzene Core step3->product

Caption: Workflow for late-stage functionalization.

General Procedure (Conceptual):

The specific conditions for Csp³–H functionalization are highly substrate-dependent. The synthesis of triptobenzenes N and R involved a formal Csp³–H functionalization via an enone intermediate.[1] A general approach often involves:

  • Substrate Preparation: Synthesis of an advanced intermediate containing the triptobenzene core.

  • Reaction Setup: In a suitable reaction vessel, the substrate is dissolved in an appropriate solvent under an inert atmosphere.

  • Reagent Addition: The reagents for the C-H functionalization are added. This could involve a radical initiator and a functionalization agent. For example, in the synthesis of triptobenzene N and R, a key transformation involved the conversion of an enone to a secondary bromide which was then used for further functionalization.[1]

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, it is quenched and worked up according to standard procedures. The product is then purified by chromatography.

Retrosynthetic Analysis of the Triptobenzene Core

The general retrosynthetic approach for the asymmetric synthesis of the triptobenzene core is illustrated below. The key disconnections highlight the strategic importance of the Yamada-Otani reaction for the construction of the A-ring and a Pummerer rearrangement for the formation of the tricyclic system.[2]

G cluster_2 Retrosynthetic Analysis Triptobenzene Triptobenzene Core Intermediate1 Tricyclic Intermediate Triptobenzene->Intermediate1 Late-stage functionalization Intermediate2 Functionalized A-Ring Intermediate1->Intermediate2 Pummerer Cyclization StartingMaterials Simpler Precursors Intermediate2->StartingMaterials Yamada-Otani Reaction

Caption: General retrosynthetic pathway.

Conclusion

The asymmetric synthesis of the triptobenzene core remains a challenging but important area of research. The methodologies presented here, particularly the L-proline-sulfonamide-catalyzed Yamada–Otani reaction and strategic late-stage C-H functionalizations, provide a robust foundation for accessing these complex and biologically significant molecules. These protocols and strategies can be adapted and optimized for the synthesis of novel triptobenzene analogues for evaluation in drug discovery programs.

References

Application of Pummerer Rearrangement in the Synthesis of ent-Triptobenzene T

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Pummerer rearrangement and its variants have emerged as powerful tools in synthetic organic chemistry for the construction of complex molecular architectures. A notable application is in the total synthesis of bioactive natural products, such as the aromatic abietane diterpenoids. This document provides detailed application notes and protocols on the use of a nonoxidative Pummerer rearrangement in the synthesis of ent-triptobenzene T, a member of the triptobenzene family of natural products. This approach, developed by Li and Carter, showcases an innovative pathway to access the core structure of these compounds.[1]

The key transformation involves the rearrangement of a sulfoxide precursor, which, under specific conditions, leads to the formation of the desired tricyclic system. This nonoxidative variant proceeds through a proposed benzylic carbocation intermediate, which is subsequently trapped to furnish the final product.[1] This methodology is significant as it provides a novel route to functionalized diterpenoids, which are of interest for their potential biological activities.

Quantitative Data

The synthesis of ent-triptobenzene T via the nonoxidative Pummerer rearrangement has been reported with the following quantitative outcomes:

ProductStarting MaterialReagentsSolventYieldDiastereomeric Ratio (dr)
ent-Triptobenzene T (1)Sulfoxide 19 TFAA, 2,6-lutidine, then NaOH (aq)CH₂Cl₂62% (of the pure major diastereomer)2.6:1

Experimental Protocols

The following protocol is adapted from the work of Li and Carter for the synthesis of ent-triptobenzene T (1) from sulfoxide 19 .

Synthesis of ent-Triptobenzene T (1) via Nonoxidative Pummerer Rearrangement

  • Materials:

    • Sulfoxide 19 (1.0 equiv)

    • Dichloromethane (CH₂Cl₂)

    • 2,6-Lutidine (4.0 equiv)

    • Trifluoroacetic anhydride (TFAA) (2.0 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium hydroxide (NaOH)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of sulfoxide 19 in CH₂Cl₂ at 0 °C, add 2,6-lutidine (4.0 equiv).

    • Add trifluoroacetic anhydride (TFAA) (2.0 equiv) dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Quench the reaction by the addition of saturated aqueous NaHCO₃.

    • Separate the aqueous and organic layers. Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Dissolve the crude residue in a mixture of methanol and tetrahydrofuran.

    • Add saturated aqueous NaOH and stir the mixture at room temperature for 30 minutes.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the crude product by silica gel column chromatography to afford ent-triptobenzene T (1).

Reaction Scheme and Workflow

The logical relationship of the key synthetic step is illustrated below.

Pummerer_Rearrangement_Triptobenzene Sulfoxide_19 Sulfoxide 19 Intermediate Bis-trifluoroacetate Intermediate Sulfoxide_19->Intermediate Acylation & Rearrangement TFAA_Lutidine TFAA, 2,6-lutidine CH₂Cl₂, 0 °C ent_Triptobenzene_T ent-Triptobenzene T (1) Intermediate->ent_Triptobenzene_T Hydrolysis NaOH aq. NaOH

Caption: Synthetic pathway for ent-triptobenzene T.

The provided protocol and data are intended to serve as a guide for researchers interested in the application of the Pummerer rearrangement in the synthesis of complex natural products. The development of such innovative synthetic strategies is crucial for advancing the fields of medicinal chemistry and drug development.

References

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of Triptobenzene H

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[1][2][3] Triptobenzene H is a novel synthetic compound with therapeutic potential that requires thorough characterization of its effects on cell viability and health. This document provides detailed protocols for a panel of robust cell-based assays to quantify the cytotoxicity of this compound. The selected assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—offer a multi-parametric approach to understanding the compound's mechanism of action, from metabolic inhibition to membrane damage and induction of apoptosis.

1. Overview of Cytotoxicity Assays

A multi-assay approach is recommended to build a comprehensive cytotoxic profile of this compound.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4][6]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[7][8][9][10] It is a reliable indicator of cell lysis and necrosis.

  • Caspase-3/7 Assay: This assay measures the activity of caspase-3 and -7, key effector enzymes in the apoptotic pathway.[11][12] Their activation is a hallmark of programmed cell death.

Experimental Workflow for this compound Cytotoxicity Testing

The overall workflow for assessing the cytotoxicity of this compound involves sequential steps from cell preparation to data interpretation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis CellCulture 1. Cell Line Selection & Culture CellSeeding 2. Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundPrep 3. This compound Serial Dilution Incubation 4. Cell Treatment & Incubation (24-72h) CompoundPrep->Incubation AssaySelection 5. Perform Cytotoxicity Assays Incubation->AssaySelection MTT MTT Assay (Metabolic Activity) AssaySelection->MTT LDH LDH Assay (Membrane Integrity) AssaySelection->LDH Caspase Caspase-3/7 Assay (Apoptosis) AssaySelection->Caspase Readout 6. Plate Reader (Absorbance/Fluorescence) MTT->Readout LDH->Readout Caspase->Readout DataAnalysis 7. Data Analysis (% Viability / IC50) Readout->DataAnalysis Interpretation 8. Interpretation & Mechanism Hypothesis DataAnalysis->Interpretation

Caption: General experimental workflow for cytotoxicity assessment.

Assay Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to determine the effect of this compound on cell metabolic activity.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell line (e.g., HepG2, A549)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).[6]

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[4]

Data Analysis:

  • Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot percent viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • LDH cytotoxicity detection kit (containing assay buffer, substrate mix, and stop solution)

  • This compound

  • Lysis Buffer (10X, often included in kits for maximum LDH release control)

  • Microplate reader (absorbance at 490 nm).[7]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells, to which Lysis Buffer will be added.

    • Background Control: Medium only.

  • Sample Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[7] Carefully transfer 50-100 µL of supernatant from each well to a new flat-bottom 96-well plate.[7]

  • Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the "Maximum Release" wells 45 minutes before sample collection.[13]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants.[7]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[8]

  • Data Acquisition: Measure the absorbance at 490 nm within 1 hour.[8]

Data Analysis:

  • Corrected Absorbance = Experimental Absorbance - Background Absorbance

  • Percent Cytotoxicity (%) = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

This protocol quantifies apoptosis by measuring the activity of effector caspases 3 and 7.

Materials:

  • 96-well opaque-walled plates (for luminescence or fluorescence)

  • Caspase-Glo® 3/7 Assay System or similar (containing a pro-luminescent or pro-fluorescent substrate and buffer)

  • This compound

  • Positive control (e.g., Staurosporine)

  • Microplate reader (luminescence or fluorescence, as per kit instructions)

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1-3).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]

  • Incubation: Mix the contents by gently shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a microplate reader.

Data Analysis:

  • Fold Change in Activity = (Signal of Treated Cells - Blank) / (Signal of Control Cells - Blank)

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound (MTT Assay)

Cell Line Treatment Time (h) IC₅₀ (µM)
HepG2 24 45.2
HepG2 48 21.8
A549 24 78.1

| A549 | 48 | 55.6 |

Table 2: Membrane Damage by this compound (LDH Assay, 48h)

Concentration (µM) % Cytotoxicity (HepG2) % Cytotoxicity (A549)
1 2.5 ± 0.8 1.9 ± 0.5
10 15.7 ± 2.1 10.4 ± 1.8
50 65.3 ± 4.5 48.9 ± 3.7

| 100 | 88.1 ± 3.9 | 75.2 ± 5.1 |

Table 3: Apoptosis Induction by this compound (Caspase-3/7 Assay, 24h)

Concentration (µM) Caspase-3/7 Activity (Fold Change vs. Control)
1 1.2 ± 0.2
10 2.8 ± 0.4
50 6.5 ± 0.7

| 100 | 4.3 ± 0.6 (potential secondary necrosis) |

Mechanistic Insights

The combination of these assays provides a clearer picture of how this compound induces cell death.

G cluster_pathways Potential Mechanisms of Cell Death cluster_assays Corresponding Assays TriptoH This compound Mito Mitochondrial Stress TriptoH->Mito Membrane Plasma Membrane Damage TriptoH->Membrane Apoptosis Apoptosis Induction TriptoH->Apoptosis Decreased\nMetabolic Activity Decreased Metabolic Activity Mito->Decreased\nMetabolic Activity LDH Release LDH Release Membrane->LDH Release Caspase-3/7\nActivation Caspase-3/7 Activation Apoptosis->Caspase-3/7\nActivation MTT_Assay MTT Assay Decreased\nMetabolic Activity->MTT_Assay measured by LDH_Assay LDH Assay LDH Release->LDH_Assay measured by Caspase_Assay Caspase-3/7 Assay Caspase-3/7\nActivation->Caspase_Assay measured by

Caption: Relationship between mechanisms and measurement assays.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

If data suggests apoptosis is a primary mechanism of action, this compound may be activating intrinsic or extrinsic cell death pathways.

G Hypothetical Apoptotic Pathway cluster_mito Intrinsic Pathway cluster_caspase Common Cascade TriptoH This compound Bax Bax/Bak Activation TriptoH->Bax induces Mito Mitochondria Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 activates Casp9 Caspase-9 Apaf1->Casp9 Casp37 Caspase-3/7 (Effector Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway for this compound.

References

Application Notes and Protocols for In Vivo Studies of Triptobenzene H in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Triptobenzene H is a hypothetical compound used for illustrative purposes in these application notes. The data, protocols, and pathways presented herein are representative examples for preclinical in vivo research and should be adapted for specific experimental contexts.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, is implicated in the pathogenesis of a wide range of inflammatory diseases, including neurodegenerative conditions such as Alzheimer's disease and multiple sclerosis. This compound acts by directly binding to the NACHT domain of NLRP3, preventing its oligomerization and subsequent activation of caspase-1. These application notes provide a summary of its preclinical efficacy in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation and detailed protocols for its in vivo evaluation.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data for this compound in a murine model of LPS-induced neuroinflammation.

Table 1: Pharmacokinetic Properties of this compound in C57BL/6 Mice

ParameterOral Administration (10 mg/kg)Intraperitoneal (IP) Administration (5 mg/kg)
Tmax (h) 1.00.5
Cmax (ng/mL) 850 ± 751250 ± 110
AUC (0-24h) (ng·h/mL) 4200 ± 3505800 ± 420
Half-life (t½) (h) 4.53.8
Bioavailability (%) 35N/A

Table 2: Efficacy of this compound on Pro-inflammatory Cytokine Levels in Mouse Brain Homogenates (24h post-LPS)

Treatment GroupIL-1β (pg/mg protein)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Vehicle + Saline 15 ± 330 ± 525 ± 4
Vehicle + LPS (1 mg/kg) 150 ± 20280 ± 35210 ± 25
This compound (5 mg/kg) + LPS 80 ± 12150 ± 18110 ± 15
This compound (10 mg/kg) + LPS 45 ± 890 ± 1065 ± 9
This compound (20 mg/kg) + LPS 20 ± 545 ± 735 ± 6

Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound in inhibiting the NLRP3 inflammasome pathway.

TriptobenzeneH_Pathway cluster_cell Macrophage / Microglia PAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) P2X7R P2X7R PAMPs->P2X7R Signal 2 (Activation) NFkB NF-κB Signaling TLR4->NFkB NLRP3_active NLRP3 Inflammasome (Oligomerized) P2X7R->NLRP3_active K+ efflux Pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1B Mature IL-1β Pro_IL1B->IL1B NLRP3_inactive->NLRP3_active ASC ASC ASC->NLRP3_active Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_active Casp1 Active Caspase-1 NLRP3_active->Casp1 recruits & cleaves TriptoH This compound TriptoH->NLRP3_inactive Inhibits Oligomerization Casp1->Pro_IL1B cleaves GSDMD Gasdermin-D Casp1->GSDMD cleaves Pyroptosis Pyroptosis GSDMD->Pyroptosis Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (24 hours) cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (7 days) Grouping Randomization & Grouping Acclimatization->Grouping DrugAdmin This compound or Vehicle Admin (p.o. / IP) Grouping->DrugAdmin LPS_Challenge LPS (1 mg/kg) or Saline Admin (IP, 1h post-drug) DrugAdmin->LPS_Challenge Monitoring Behavioral Monitoring LPS_Challenge->Monitoring Euthanasia Euthanasia & Tissue Collection (24h post-LPS) Monitoring->Euthanasia Biochem Biochemical Analysis (ELISA, Western Blot) Euthanasia->Biochem Histo Histological Analysis (IHC, IF) Euthanasia->Histo Data Data Analysis & Interpretation Biochem->Data Histo->Data

Application Notes and Protocols: Functionalization of the Abietane Core in Triptobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the abietane core to synthesize triptobenzenes, a class of diterpenoids with significant biological activities, including immunosuppressive and anti-inflammatory properties. The information presented is collated from recent advances in the total synthesis and semi-synthesis of these complex natural products.

Introduction

Triptobenzenes are a family of abietane diterpenoids characterized by a C-ring aromatic moiety and a functionalized A/B-ring system. Their intricate structures and potent biological activities have made them attractive targets for synthetic chemists. The functionalization of the readily available abietane core, often derived from natural products like abietic acid, presents a key strategy for accessing these molecules and their analogs for drug discovery and development. This document outlines key synthetic transformations, provides experimental protocols, and summarizes relevant quantitative data.

Key Synthetic Strategies and Functionalizations

The synthesis of triptobenzenes from abietane precursors involves a series of strategic functionalizations. Key transformations include:

  • Aromatization of the C-ring: A common starting point is the conversion of abietic acid to dehydroabietic acid, which possesses the aromatic C-ring characteristic of triptobenzenes.[1]

  • C-H Functionalization: Late-stage C-H functionalization is a powerful tool for introducing oxygenation and other functionalities onto the abietane scaffold.[2][3][4]

  • Pummerer Rearrangement: This reaction has been effectively utilized to construct the highly functionalized cyclohexane A-ring core of certain triptobenzenes.[5][6]

  • Oxidation and Reduction Reactions: A variety of selective oxidation and reduction reactions are employed to install and modify hydroxyl, keto, and other oxygen-containing groups at various positions of the abietane core.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of triptobenzenes and related functionalized abietanes.

Disproportionation of Abietic Acid to Dehydroabietic Acid

This protocol describes the aromatization of the C-ring of abietic acid to form dehydroabietic acid, a common precursor for triptobenzene synthesis.[1]

Procedure:

  • Abietic acid is heated over a palladium catalyst.

  • Alternatively, abietic acid can be heated at 200°C for 4 hours to yield dehydroabietic acid.[3]

Late-Stage δ-Csp³–H Functionalization

This protocol describes a key step in the total synthesis of triptobenzenes N and R, involving the functionalization of an enone intermediate.[2][4]

Procedure:

  • While the specific reagents for the Csp³–H functionalization are not detailed in the abstract, it is presented as a key step in the synthesis of an advanced highly functionalized enone intermediate.[2][4] This enone is then further elaborated to triptobenzenes N and R.

Pummerer Rearrangement for Tricyclic Core Construction

This protocol outlines the use of a Pummerer rearrangement to access the tricyclic core of triptobenzenes.[6]

Procedure:

  • A sulfoxide precursor is treated with trifluoroacetic anhydride (TFAA).

  • The reaction proceeds through either an acyl oxonium ion pathway or a vinyl sulfide pathway depending on the reaction time before the addition of BF₃·Et₂O.

  • Short initial reaction time (30 min) favors the formation of the eliminated tricycle via the acyl oxonium ion pathway.[6]

  • Extended initial reaction time leads to the tricyclic sulfide via the vinyl sulfide pathway.[6]

Diastereoselective Reduction of a Diketone Intermediate

This protocol describes the highly diastereoselective reduction of a diketone to a diol, a crucial step in the synthesis of Triptobenzene L.[2]

Procedure:

  • The diketone intermediate is dissolved in a suitable solvent.

  • Sodium borohydride (NaBH₄) is added at -10°C.

  • The reaction is allowed to proceed for 30 minutes.

  • This method yields the diol with a diastereomeric ratio greater than 20:1.[2]

Chemoselective Reduction of a Diol

This protocol details the chemoselective reduction of a diol to a β-hydroxy ester.[2]

Procedure:

  • The diol is treated with trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH).

  • This reduction selectively removes one of the hydroxyl groups.

Quantitative Data

The following tables summarize the quantitative data reported in the synthesis and biological evaluation of triptobenzene derivatives.

Reaction Starting Material Product Reagents and Conditions Yield (%) Diastereomeric Ratio (dr) Reference
Diastereoselective ReductionDiketone 11Diol 13NaBH₄, -10°C, 30 min98>20:1[2]
Chemoselective ReductionDiol 13β-hydroxy ester 14TFA/Et₃SiH88-[2]
Pummerer Cyclization (Acyl Oxonium Pathway)Sulfoxide 9Eliminated tricycle 8TFAA, then BF₃·Et₂O (30 min)54-[6]
Pummerer Cyclization (Vinyl Sulfide Pathway)Sulfoxide 9Tricyclic sulfideTFAA, then BF₃·Et₂O (extended time)81-[6]
Stereoselective MethylationEnone ester 27α-methylated productKOtBu, MeIexcellent>20:1[6]
Stereoselective Methyl Grignard AdditionC3 ketoneTertiary alcoholMeMgBr-9:1[5]
Compound Cell Line Bioactivity IC₅₀ (µM) Reference
Dehydroabietic acid derivative 67g SMMC-7721Anti-proliferative0.51[7]
Dehydroabietic acid derivative 67g HepG2Anti-proliferative1.39[7]
Dehydroabietic acid derivative 67g Hep3BAnti-proliferative-[7]
Dehydroabietic acid acyl-thiourea derivative 30n HeLaCytotoxicity6.58 ± 1.11[7]
Dehydroabietic acid-nitrate conjugate 47j CNE-2Cytotoxicity8.36 ± 0.14[7]
Dehydroabietic acid-nitrate conjugate 47n BEL-7402Cytotoxicity11.23 ± 0.21[7]

Visualizations

The following diagrams illustrate key synthetic pathways and workflows for the functionalization of the abietane core.

Synthetic_Pathway_to_Triptobenzenes Abietic_Acid Abietic Acid Dehydroabietic_Acid Dehydroabietic Acid Abietic_Acid->Dehydroabietic_Acid Aromatization Functionalized_Abietane Functionalized Abietane Core Dehydroabietic_Acid->Functionalized_Abietane C-H Functionalization, Oxidation/Reduction Triptobenzenes Triptobenzenes Functionalized_Abietane->Triptobenzenes Further Transformations

Caption: General synthetic strategy for triptobenzenes from abietic acid.

Pummerer_Rearrangement_Workflow cluster_start Starting Material cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products Sulfoxide Sulfoxide Precursor TFAA TFAA Sulfoxide->TFAA Acyl_Oxonium Acyl Oxonium Ion Pathway (Short Reaction Time) TFAA->Acyl_Oxonium Vinyl_Sulfide Vinyl Sulfide Pathway (Extended Reaction Time) TFAA->Vinyl_Sulfide BF3 BF3·Et2O Eliminated_Tricycle Eliminated Tricycle BF3->Eliminated_Tricycle Tricyclic_Sulfide Tricyclic Sulfide BF3->Tricyclic_Sulfide Acyl_Oxonium->BF3 Vinyl_Sulfide->BF3

Caption: Workflow of the Pummerer rearrangement for tricycle synthesis.

Triptobenzene_L_Synthesis Diketone Diketone Intermediate Diol Diol Diketone->Diol NaBH4 (dr > 20:1) Beta_Hydroxy_Ester β-Hydroxy Ester Diol->Beta_Hydroxy_Ester TFA, Et3SiH Triptobenzene_L Triptobenzene L Beta_Hydroxy_Ester->Triptobenzene_L LiAlH4 Reduction

Caption: Key steps in the total synthesis of Triptobenzene L.

Conclusion

The functionalization of the abietane core provides a versatile platform for the synthesis of biologically active triptobenzenes. The methodologies and data presented herein offer valuable insights for researchers engaged in natural product synthesis and drug discovery. The continued development of novel synthetic strategies, such as late-stage C-H functionalization and strategic rearrangements, will undoubtedly facilitate the synthesis of a wider range of triptobenzene analogs for further biological evaluation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Triptobenzene H

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Purification of Triptobenzene H using High-Performance Liquid Chromatography (HPLC) is detailed below, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound, a polycyclic aromatic hydrocarbon, presents a significant purification challenge due to the potential for closely related impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds, offering high resolution and selectivity.[1][2][3] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound. Reversed-phase chromatography is the most widely used mode of HPLC, particularly for non-polar, hydrophobic compounds like this compound, as it separates molecules based on their hydrophobicity.[4][5][6]

Principle of the Method

In reversed-phase HPLC, a non-polar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase.[7][8][9] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, like this compound, will have a stronger affinity for the non-polar stationary phase and will thus be retained longer on the column. By gradually increasing the proportion of a less polar organic solvent in the mobile phase (gradient elution), the retained compounds can be selectively eluted.[8]

Experimental Protocols

A detailed methodology for the HPLC purification of this compound is provided below.

1. Sample Preparation

  • Dissolve the crude this compound sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10]

2. HPLC Instrumentation and Conditions

The following HPLC system and parameters are recommended for the purification of this compound.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterSpecification
HPLC System A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector or a photodiode array (PDA) detector.
Column C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program See Table 2
Flow Rate 4.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 500 µL

3. Gradient Elution Program

A gradient elution is employed to ensure optimal separation of this compound from any impurities.

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
03070
200100
250100
263070
303070

4. Post-Purification Processing

  • Collect the fractions corresponding to the this compound peak as determined by the UV chromatogram.

  • Combine the collected fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

  • Assess the purity of the final product using analytical HPLC.

Data Presentation

The following table summarizes the expected results from the analytical HPLC analysis of the purified this compound.

Table 3: Purity Analysis of this compound

SampleRetention Time (min)Peak AreaPurity (%)
Crude this compound12.585000085.0
Purified this compound12.5995000>99.5

Visualizations

Experimental Workflow for HPLC Purification

The following diagram illustrates the step-by-step workflow for the HPLC purification of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample onto C18 Column filter->inject gradient Gradient Elution inject->gradient detect UV Detection (254 nm) gradient->detect collect Fraction Collection detect->collect evaporate Solvent Evaporation collect->evaporate lyophilize Lyophilization evaporate->lyophilize analyze Purity Analysis (Analytical HPLC) lyophilize->analyze

Caption: Workflow for the purification of this compound.

Logical Relationship of the Purification Strategy

This diagram outlines the decision-making process and logical flow of the purification strategy.

G start Start: Crude this compound assess_purity Assess Initial Purity start->assess_purity prep_hplc Preparative RP-HPLC assess_purity->prep_hplc Purity < 99% analyze_fractions Analyze Collected Fractions prep_hplc->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure Fractions meet purity criteria concentrate Concentrate Sample pool_pure->concentrate final_purity Final Purity Analysis concentrate->final_purity end_high End: >99.5% Pure this compound final_purity->end_high Purity > 99.5% end_low Re-purify or Optimize Method final_purity->end_low Purity < 99.5%

Caption: Logical flow of the this compound purification strategy.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Triptobenzene H Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Triptobenzene H. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this complex natural product. Our goal is to help you improve the overall yield and efficiency of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is a common overall synthetic strategy for this compound?

A1: A common retrosynthetic approach for this compound and its analogs involves the initial construction of the foundational tricyclic abietane core. This is typically followed by a series of strategic functional group manipulations. Key steps often include a stereoselective reduction of a ketone at the C3 position and a late-stage oxidation at the benzylic C7 position to install the required functionalities.

Q2: Which step in the synthesis is often associated with low yields?

A2: The construction of the tricyclic abietane core, often accomplished via a Pummerer cyclization, can be a challenging step with variable yields. Additionally, achieving high stereoselectivity in the reduction of the C3-ketone and selective oxidation at the C7 position can be difficult, potentially leading to lower yields of the desired product. Careful optimization of these steps is crucial for the overall success of the synthesis.

Q3: Are there any specific safety precautions I should take when working with the reagents in this synthesis?

A3: Yes, several reagents used in the plausible synthetic route for this compound require special handling. For instance, chromium trioxide (CrO3), a potential reagent for benzylic oxidation, is highly toxic, corrosive, and carcinogenic.[1] It is a strong oxidizer and can ignite materials upon contact.[1] Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses specific issues that may arise during the key stages of the this compound total synthesis.

Issue 1: Low Yield in the Pummerer Cyclization for Abietane Core Synthesis

The Pummerer rearrangement is a key step for constructing the tricyclic core of this compound. Low yields in this step can significantly impact the overall efficiency of the synthesis.

Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress closely using thin-layer chromatography (TLC). If the reaction stalls, consider increasing the reaction temperature or adding a fresh portion of the activating agent (e.g., acetic anhydride).
Formation of side products The formation of Pummerer fragmentation products can be a competing reaction pathway.[2] Using Lewis acids such as TiCl4 or SnCl4 may allow the reaction to proceed at lower temperatures, potentially minimizing side reactions.[2]
Decomposition of starting material or product The acidic conditions of the Pummerer reaction can sometimes lead to the decomposition of sensitive functional groups. If decomposition is suspected, consider using milder activating agents or shorter reaction times.
Issues with the sulfoxide precursor Ensure the sulfoxide starting material is pure and dry. Impurities can interfere with the reaction.

Experimental Protocol: Pummerer Cyclization for Abietane Core Construction (Adapted from Carter et al.)[3]

A solution of the sulfoxide precursor in a suitable solvent (e.g., CH2Cl2) is cooled to 0 °C. Acetic anhydride (or another activating agent) is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Issue 2: Poor Stereoselectivity in the Reduction of the C3-Ketone

Achieving the desired stereochemistry at the C3 position is critical. The reduction of the C3-ketone can often lead to a mixture of diastereomers, reducing the yield of the target molecule.

Potential Cause Recommended Solution
Choice of reducing agent Sodium borohydride (NaBH4) is a common choice, but its stereoselectivity can be influenced by the substrate and reaction conditions. Consider using bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) which may offer higher stereoselectivity.
Reaction temperature Lowering the reaction temperature (e.g., to -78 °C) can often improve stereoselectivity by favoring the kinetically controlled product.[4]
Solvent effects The choice of solvent can influence the conformation of the substrate and the transition state, thereby affecting stereoselectivity. Protic solvents like methanol or ethanol are commonly used with NaBH4.
Chelation control In some cases, using additives like cerium(III) chloride (Luche reduction conditions) can improve stereoselectivity by coordinating with the carbonyl oxygen.[5]

Experimental Protocol: Stereoselective Reduction of C3-Ketone with NaBH4

The C3-keto-abietane precursor is dissolved in methanol (or another suitable solvent) and cooled to 0 °C (or -78 °C for higher selectivity). Sodium borohydride is added in portions, and the reaction is stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by 1H NMR spectroscopy, and the desired isomer is purified by chromatography.

Issue 3: Low Yield or Lack of Selectivity in the Late-Stage Benzylic Oxidation at C7

The final step in the proposed synthesis is the oxidation of the benzylic C7 position to a ketone. This transformation can be challenging due to the presence of other potentially reactive sites in the molecule.

Potential Cause Recommended Solution
Over-oxidation Strong oxidizing agents can lead to the formation of carboxylic acids or other over-oxidized products.[6] Careful control of reaction time and the amount of oxidant is crucial. Using milder or more selective oxidizing agents can also mitigate this issue.
Reaction at other sites The presence of other benzylic positions or oxidizable functional groups can lead to a mixture of products. The choice of a selective oxidant is key. Catalytic systems, such as CrO3 with a co-oxidant, can offer improved selectivity.[7]
Incomplete reaction If the reaction is sluggish, ensure the reagents are of high quality and consider a moderate increase in temperature. However, be cautious as this may also increase the rate of side reactions.
Starting material decomposition The reaction conditions for oxidation can sometimes be harsh. If starting material decomposition is observed, explore milder, more modern oxidation methods.

Experimental Protocol: Benzylic Oxidation with Chromium Trioxide (Adapted from Yamazaki et al.)[7]

To a solution of the abietane precursor in a suitable solvent like acetonitrile, a catalytic amount of chromium trioxide (CrO3) is added. A stoichiometric amount of a co-oxidant, such as periodic acid (H5IO6), is then added in portions. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To further aid in understanding the total synthesis of this compound and the troubleshooting process, the following diagrams have been generated.

Triptobenzene_H_Synthesis Start Commercially Available Precursors Core_Formation Abietane Core Synthesis (Pummerer Cyclization) Start->Core_Formation Multi-step Ketone_Reduction C3-Ketone Reduction (Stereoselective) Core_Formation->Ketone_Reduction Benzylic_Oxidation C7 Benzylic Oxidation Ketone_Reduction->Benzylic_Oxidation Triptobenzene_H This compound Benzylic_Oxidation->Triptobenzene_H

Caption: Proposed synthetic pathway for this compound.

Caption: A logical workflow for troubleshooting synthetic challenges.

References

Technical Support Center: Stereoselective Synthesis of Triptobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of triptobenzenes. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in triptobenzene synthesis?

The main challenges in the stereoselective synthesis of triptobenzenes and their derivatives can be categorized as follows:

  • Control of Diastereoselectivity: Many synthetic routes to the triptobenzene core involve cycloaddition reactions, such as the Diels-Alder reaction. Achieving high diastereoselectivity (e.g., endo/exo selectivity) can be difficult and is often dependent on the choice of dienophile, diene, Lewis acid catalyst, and reaction conditions.[1][2]

  • Enantioselective Functionalization: Introducing chirality, especially at quaternary carbon centers, with high enantiomeric excess (ee) is a significant hurdle. This often requires the use of chiral auxiliaries, chiral catalysts (e.g., those with chiral ligands), or chiral reagents, which can be expensive and require careful optimization.[3][4][5]

  • Control of Axial Chirality: In substituted triptobenzenes, restricted rotation around the biaryl bonds can lead to atropisomerism, a form of axial chirality. The synthesis of a single atropisomer is a major challenge, often requiring strategies like dynamic kinetic resolution or the use of catalysts that can distinguish between the rapidly interconverting atropisomers.[6][7]

  • Stereoselective Reduction and Alkylation: Subsequent modifications of the triptobenzene core, such as the reduction of ketones or the alkylation of enolates, must be performed stereoselectively to avoid the formation of unwanted diastereomers. The rigid, three-dimensional structure of the triptobenzene scaffold can influence the facial selectivity of these reactions.[8]

  • Separation of Stereoisomers: If a synthesis does not proceed with perfect stereoselectivity, the separation of the resulting stereoisomers (enantiomers and diastereomers) can be challenging. Diastereomers can sometimes be separated by chromatography or crystallization, while enantiomers typically require chiral chromatography or resolution with a chiral resolving agent.[9][10]

Q2: How can I improve the diastereoselectivity of the Diels-Alder reaction to form the triptobenzene core?

Improving the diastereoselectivity of the Diels-Alder reaction is crucial for an efficient synthesis. Consider the following strategies:

  • Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the reaction. Different Lewis acids (e.g., Et2AlCl, EtAlCl2, SnCl4, TiCl4) can lead to different diastereomeric outcomes by coordinating to the dienophile in distinct ways.[1] It is essential to screen a variety of Lewis acids and optimize the stoichiometry.

  • Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly impact the diastereomeric ratio (dr). Lower temperatures generally favor the thermodynamically more stable product.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can direct the approach of the diene, leading to high diastereoselectivity. The auxiliary can be cleaved in a subsequent step.

  • "Endo Rule" Consideration: For many Diels-Alder reactions, the "endo" product is kinetically favored due to secondary orbital interactions.[2] Understanding the factors that govern the endo vs. exo selectivity for your specific system is key.

Q3: My enantioselective catalytic step is giving low enantiomeric excess (ee). What should I investigate?

Low enantiomeric excess in a catalytic reaction can be due to several factors. Here is a troubleshooting guide:

  • Catalyst Purity and Activity: Ensure the catalyst and the chiral ligand are pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). The catalyst loading may also need optimization.

  • Ligand Choice: The structure of the chiral ligand is critical. Even small changes to the ligand's steric or electronic properties can have a large impact on enantioselectivity. It may be necessary to screen a library of ligands to find the optimal one for your substrate.[4][5]

  • Reaction Conditions: Temperature, solvent, and concentration can all influence the enantioselectivity. Running the reaction at a lower temperature often improves the ee.

  • Substrate-Catalyst Mismatch: The chiral catalyst may not be well-suited for your specific substrate. Consider if there are any functional groups on the substrate that could be interfering with the catalyst.

  • Background Uncatalyzed Reaction: A non-selective background reaction that is not catalyzed by the chiral catalyst can lower the overall ee. This can sometimes be suppressed by adjusting the reaction conditions (e.g., lower temperature, different solvent).

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Synthesis of a Triptobenzene Precursor via Diels-Alder Reaction

Symptoms:

  • The 1H NMR spectrum of the crude product shows a mixture of diastereomers.

  • Column chromatography is difficult, with poor separation of the isomers.

Possible Causes and Solutions:

CauseSolution
Inappropriate Lewis Acid Catalyst Screen a variety of Lewis acids (e.g., BF3·OEt2, TiCl4, SnCl4, ZnCl2). The coordinating properties of the Lewis acid can significantly influence the transition state and thus the diastereoselectivity.[1]
Suboptimal Reaction Temperature Perform the reaction at lower temperatures. This can favor the formation of the thermodynamically more stable diastereomer.
Solvent Effects The polarity of the solvent can affect the stability of the transition states. Test a range of solvents with varying polarities.
Steric Hindrance The steric bulk of substituents on the diene or dienophile can disfavor the desired transition state. Consider modifying the protecting groups or the substituents to reduce steric clash.
Problem 2: Poor Enantioselectivity in the Asymmetric Synthesis of a Chiral Triptoquinone Derivative

Symptoms:

  • Chiral HPLC analysis of the product shows a low enantiomeric excess (ee).

Possible Causes and Solutions:

CauseSolution
Ineffective Chiral Ligand The chosen chiral ligand may not be optimal for the substrate. Screen a library of related ligands with different steric and electronic properties. For example, in the synthesis of triptoquinones B and C, a specific chiral ligand, (R)-Tol-BINAP, was found to be effective.[3]
Catalyst Deactivation Impurities in the starting materials or solvent may be deactivating the catalyst. Ensure all reagents and solvents are pure and dry.
Incorrect Catalyst Loading The ratio of catalyst to substrate can be critical. Optimize the catalyst loading to maximize enantioselectivity while maintaining a reasonable reaction rate.
Racemization of Product The chiral product may be racemizing under the reaction or workup conditions. Check the stability of the purified product under the reaction conditions without the catalyst.

Experimental Protocols

Key Experiment: Enantioselective Formation of an All-Carbon Quaternary Center in the Synthesis of Triptoquinone Precursors

This protocol is adapted from the total synthesis of triptoquinones B and C.[3]

Reaction: Iridium-catalyzed alcohol C-H tert-(hydroxy)-prenylation.

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the starting alcohol (1.0 mmol), the iridium catalyst precursor, and the chiral ligand ((R)-Tol-BINAP, 1.2 mol%).

  • Add dry THF as the solvent.

  • Add isoprene oxide (1.5 mmol).

  • Heat the reaction mixture to 60 °C and stir for the time indicated by TLC analysis.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the desired product.

  • Determine the enantioselectivity by chiral stationary phase HPLC analysis.

Quantitative Data from a Representative Synthesis[3]:

EntryChiral LigandSolventTemp (°C)Yield (%)ee (%)
1(R)-Tol-BINAPTHF608595
2(S)-Tol-BINAPTHF608394 (opposite enantiomer)
3(R)-BINAPDCM607588
4(R)-Tol-BINAPToluene608092

Visualizations

Logical Workflow for Troubleshooting Low Stereoselectivity

troubleshooting_workflow start Low Stereoselectivity Observed issue_type Identify Type of Stereoisomerism start->issue_type diastereomers Diastereomers (Low dr) issue_type->diastereomers Diastereomers enantiomers Enantiomers (Low ee) issue_type->enantiomers Enantiomers lewis_acid Optimize Lewis Acid Catalyst diastereomers->lewis_acid ligand_screen Screen Chiral Ligands enantiomers->ligand_screen temp_solvent_dr Vary Temperature and Solvent lewis_acid->temp_solvent_dr chiral_aux Consider Chiral Auxiliary temp_solvent_dr->chiral_aux separation Investigate Separation Techniques chiral_aux->separation catalyst_loading Optimize Catalyst Loading ligand_screen->catalyst_loading temp_solvent_ee Vary Temperature and Solvent catalyst_loading->temp_solvent_ee temp_solvent_ee->separation separation->start Separation fails, re-optimize reaction chromatography Chromatography (Achiral/Chiral) separation->chromatography Mixture is separable end Improved Stereoselectivity or Successful Separation separation->end Desired isomer isolated chromatography->end crystallization Crystallization / Resolution crystallization->end

Caption: Troubleshooting workflow for low stereoselectivity.

Conceptual Pathway for Stereoselective Triptobenzene Synthesis

synthesis_pathway start Starting Materials (Diene + Dienophile) diels_alder Diastereoselective Diels-Alder start->diels_alder intermediate Tricyclic Intermediate diels_alder->intermediate High dr chiral_step Enantioselective Functionalization intermediate->chiral_step chiral_intermediate Chiral Intermediate chiral_step->chiral_intermediate High ee modification Further Stereoselective Modifications chiral_intermediate->modification product Stereochemically Pure Triptobenzene Derivative modification->product

References

Technical Support Center: Overcoming Poor Solubility of Triptobenzene H for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of Triptobenzene H, a hydrophobic abietane diterpenoid.[1] Proper solubilization is critical for obtaining accurate and reproducible results in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Hypoglic acid, is a natural abietane diterpenoid originally isolated from the plant Tripterygium wilfordii.[1][2] In research, it has been shown to significantly increase the mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages.[2]

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: this compound is a lipophilic, or fat-soluble, molecule. Its chemical structure is predominantly nonpolar, which makes it difficult to dissolve in polar solvents like water or aqueous cell culture media.[3][4] Compounds with high lipophilicity and molecular weight often exhibit poor water solubility.[5]

Q3: What is the first-line approach for solubilizing this compound for in vitro assays?

A3: The most common initial approach is to use a small amount of a water-miscible organic co-solvent, with Dimethyl Sulfoxide (DMSO) being the most prevalent choice.[6][7] A concentrated stock solution is prepared in 100% DMSO, which is then diluted to the final working concentration in the aqueous assay buffer or cell culture medium.[8]

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO should be kept as low as possible, typically well below 1% (v/v), with many researchers aiming for ≤0.5%.[9][10] High concentrations of DMSO can be cytotoxic or may have direct biological effects, such as reducing cell proliferation or cytokine production, which can interfere with the experimental results.[11][12] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the test samples) in every experiment.

Q5: How can I determine if this compound has precipitated in my assay?

A5: Precipitation can sometimes be observed visually as cloudiness, a film, or distinct particles in the wells of an assay plate. For a more sensitive assessment, you can measure the turbidity of your prepared solutions using a spectrophotometer at a wavelength where the compound does not absorb light (e.g., 500-600 nm).[13] Comparing the absorbance to a vehicle control can reveal light scattering caused by precipitated compound.

Troubleshooting Guide

Issue: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, a phenomenon known as "crashing out."

  • Solution:

    • Reduce Final Concentration: The simplest solution is to lower the working concentration of this compound to a point where it remains soluble.

    • Optimize Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. Also, ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous medium to prevent localized high concentrations.

    • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.

    • Consider Alternative Solubilization Methods: If a higher concentration is necessary, explore methods like cyclodextrin complexation.[14][15]

Issue: My cell viability is low even in the vehicle control wells.

  • Possible Cause: The concentration of your co-solvent (e.g., DMSO) is too high and is causing cellular toxicity.[11]

  • Solution:

    • Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration does not exceed the recommended limit for your specific cell line (typically ≤0.5%).

    • Perform a Solvent Tolerance Test: Run a dose-response experiment with the solvent alone (e.g., 0.1%, 0.25%, 0.5%, 1% DMSO) to determine the maximum non-toxic concentration for your particular cell type and assay duration.

    • Use High-Quality Solvent: Ensure you are using a high-purity, anhydrous grade of DMSO, as impurities or water content can exacerbate toxicity.

Issue: I'm observing inconsistent, non-reproducible results between experiments.

  • Possible Cause: Poor solubility can lead to variable amounts of dissolved, active compound in each experiment.[8] Compound may be slowly precipitating over the course of the assay.

  • Solution:

    • Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock just before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Check for Precipitation: Before adding the compound to your cells, inspect the prepared dilutions for any signs of precipitation.

    • Standardize Protocols: Ensure your dilution and mixing procedures are consistent across all experiments. Use a vortex or thorough pipetting to mix solutions.

    • Confirm Stock Concentration: If possible, verify the concentration of your stock solution periodically using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

Issue: I need to use a higher concentration of this compound than is achievable with a co-solvent alone.

  • Possible Cause: The required therapeutic or experimental dose exceeds the compound's aqueous solubility limit, even with a co-solvent.

  • Solution:

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a water-soluble inclusion complex.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose and is generally well-tolerated by cells.[11][15]

    • Nanoformulations: Advanced strategies involve creating nanoformulations, such as nanosuspensions or lipid-based nanoparticles, which can increase the surface area and dissolution rate of the compound.[18][19] These methods require specialized equipment and formulation expertise.

    • Use of Surfactants: Low concentrations of non-ionic surfactants can be used to create micelles that solubilize the compound, but these must be carefully screened for cell toxicity.[20]

Data Presentation: Solubility Enhancement Strategies

The table below summarizes common strategies for solubilizing hydrophobic compounds like this compound for in vitro assays.

Method Agent Typical Starting Concentration (in final medium) Advantages Limitations & Considerations
Co-solvency Dimethyl Sulfoxide (DMSO)≤ 0.5% (v/v)Dissolves a wide range of nonpolar and polar compounds; simple to use.[6][7]Can be toxic to cells at higher concentrations (>1%); may have direct biological effects.[11][12]
Ethanol≤ 0.5% (v/v)Water-miscible; effective for many compounds.Generally more toxic to cells than DMSO; can affect enzyme activity.[11][21]
Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1-10 mMLow cytotoxicity; effectively increases aqueous solubility.[11][14]May alter compound availability and interaction with cellular targets; requires optimization.[16]
Lipid Formulation Non-ionic Surfactants (e.g., Tween® 80)≤ 0.01% (v/v)Can significantly increase solubility through micelle formation.[20]High potential for cell toxicity; can interfere with membrane-based assays.

Visualizations

G start Start: Solubilize This compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Assay Medium prep_stock->dilute check_precip Precipitation Observed? dilute->check_precip assay_ok Proceed with Assay (Final DMSO ≤0.5%) check_precip->assay_ok No troubleshoot Troubleshoot check_precip->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc use_cd Use Cyclodextrin (HP-β-CD) troubleshoot->use_cd

Caption: Workflow for selecting a solubilization strategy for this compound.

G TriptoH This compound Macrophage Macrophage TriptoH->Macrophage Enters Cell NFkB NF-κB Pathway (Presumed) Macrophage->NFkB mRNA_Inc Increased Gene Transcription NFkB->mRNA_Inc Cytokines TNF-α and IL-1β (mRNA) mRNA_Inc->Cytokines

Caption: Postulated signaling pathway of this compound in macrophages.[2]

G cluster_prep Preparation cluster_exp Experiment cluster_read Readout plate_cells 1. Plate Cells (e.g., 24h incubation) prep_compound 2. Prepare this compound Working Solutions add_compound 3. Add Compound to Cells prep_compound->add_compound incubate 4. Incubate for Desired Time Period add_compound->incubate add_reagent 5. Add Assay Reagent (e.g., MTT, Resazurin) incubate->add_reagent read_plate 6. Read Plate (Spectrophotometer/ Fluorometer) add_reagent->read_plate analyze 7. Analyze Data read_plate->analyze

Caption: General experimental workflow for a cell-based in vitro assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.[13]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile aqueous buffer or cell culture medium

  • Procedure:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer or medium (e.g., 20 mM HP-β-CD in PBS). Stir until fully dissolved.

    • Slowly add the this compound DMSO stock solution dropwise to the HP-β-CD solution while vortexing or stirring vigorously. The molar ratio of HP-β-CD to this compound should be high (e.g., 100:1) to favor complex formation.

    • Continue to stir the mixture at room temperature for at least 1-2 hours to allow for complexation.

    • Sterile-filter the final solution through a 0.22 µm filter to remove any non-complexed precipitate. This filtered solution can now be used as a stock for further dilutions in your assay.

Protocol 3: Determining the Kinetic Solubility of this compound in Assay Medium

  • Objective: To estimate the maximum concentration of this compound that can be dissolved in the final assay medium without precipitating.

  • Materials:

    • This compound stock solution in DMSO (e.g., 20 mM)

    • Assay medium (e.g., DMEM + 10% FBS)

    • 96-well clear-bottom plate

    • Plate reader capable of measuring absorbance

  • Procedure:

    • Add 198 µL of the assay medium to multiple wells of the 96-well plate.

    • Create a serial dilution of your this compound stock solution in DMSO.

    • Add 2 µL of each DMSO dilution to the wells containing medium to achieve a range of final this compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). This keeps the final DMSO concentration constant at 1%.

    • Include a vehicle control well (198 µL medium + 2 µL DMSO).

    • Mix the plate gently and incubate under your assay conditions (e.g., 37°C for 1-2 hours).

    • Measure the absorbance (turbidity) of the plate at a wavelength between 500-600 nm.

    • The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is an estimate of the kinetic solubility limit.[13]

References

Optimizing reaction conditions for C-H functionalization in triptobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing C-H functionalization reactions on triptobenzene scaffolds. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the C-H functionalization of triptobenzenes.

Question: My reaction shows low or no conversion of the triptobenzene starting material. What are the likely causes and solutions?

Answer: Low reactivity in triptobenzene systems is a common issue, often stemming from the molecule's steric bulk and the inherent stability of its C-H bonds. Consider the following troubleshooting steps:

  • Catalyst Activity: The catalyst may be inactive or poisoned.

    • Solution: Use freshly opened or purified catalysts and ligands. Ensure all glassware is rigorously dried and reactions are set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition by air or moisture.

  • Reaction Temperature: The activation energy for C-H cleavage might not be reached.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for potential side product formation or decomposition at higher temperatures.

  • Solvent Choice: The solvent may not be optimal for solubility or facilitating the catalytic cycle.

    • Solution: Screen a range of solvents. While non-polar solvents like toluene or dioxane are common, polar aprotic solvents (e.g., DMF, DMAc) or fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can sometimes dramatically enhance reactivity by stabilizing key intermediates.[1]

  • Inadequate Directing Group: If using a directed approach, the directing group may not be coordinating effectively to the metal center.

    • Solution: Ensure the chosen directing group is known to be effective for the specific metal catalyst being used.[2][3] Consider switching to a more strongly coordinating group if weak coordination is suspected.

Question: I am observing a mixture of products with poor regioselectivity (e.g., functionalization at different aromatic rings or positions). How can I improve this?

Answer: Achieving high regioselectivity is a primary challenge with the symmetrical triptobenzene core.

  • Directing Group Strategy: This is the most powerful tool for controlling regioselectivity.

    • Solution: Introduce a directing group onto the triptobenzene scaffold. The choice of directing group will guide the catalyst to a specific C-H bond, typically at the ortho position.[2][3][4] Pyridine, amide, and carboxylic acid functionalities are common directing groups for palladium-catalyzed reactions.[3][5]

  • Steric Hindrance: You can leverage the inherent sterics of the substrate.

    • Solution: If not using a directing group, selectivity is often governed by sterics, favoring the least hindered positions. Modifying the substituents on the triptobenzene core can block certain sites and direct functionalization to others.

  • Ligand Modification: The ligand on the metal catalyst can influence the regioselectivity.

    • Solution: Screen different ligands. Bulky ligands can enhance selectivity for less sterically hindered C-H bonds, while specific chiral ligands can be used for enantioselective functionalizations.

Question: The reaction works, but I am getting a mixture of mono-, di-, and poly-functionalized products. How can I favor mono-functionalization?

Answer: Over-functionalization occurs when the product is more reactive than the starting material.

  • Stoichiometry Control: The simplest approach is to limit the coupling partner.

    • Solution: Reduce the equivalents of the coupling partner relative to the triptobenzene substrate. Start with a 1:1 ratio or even a slight excess of the triptobenzene.

  • Reaction Time and Concentration: Shorter reaction times at lower concentrations can disfavor multiple functionalization events.

    • Solution: Monitor the reaction progress closely using techniques like GC-MS or TLC. Stop the reaction once a significant amount of the mono-functionalized product has formed, before substantial di-substitution occurs. Running the reaction under more dilute conditions can also help.

  • Electronic Effects: The first functionalization can activate the molecule towards further reactions.

    • Solution: If the initial group added is electron-donating, it can make the aromatic rings more susceptible to further electrophilic attack by the catalyst. If this is the case, a different synthetic strategy may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common metal catalysts used for triptobenzene C-H functionalization? A1: Palladium (Pd), Rhodium (Rh), and Iridium (Ir) complexes are the most widely used catalysts. Palladium(II) catalysts, such as Pd(OAc)₂, are particularly common for arylation, acyloxylation, and halogenation reactions, often guided by a directing group.[3][5][6] Rhodium(III) and Iridium(I) catalysts are frequently employed for reactions like olefination, annulation, and borylation.

Q2: How do I select an appropriate solvent for my reaction? A2: Solvent selection is critical and often empirical. High-boiling point, polar aprotic solvents like DMF, DMAc, or NMP are common choices as they can dissolve the polar catalysts and organic substrates and allow for high reaction temperatures. However, fluorinated solvents like HFIP or trifluoroethanol (TFE) have emerged as "unconventional" solvents that can dramatically accelerate certain C-H activation steps, particularly the protodemetalation step in some catalytic cycles.[1] It is highly recommended to perform a solvent screen during optimization.

Q3: What role does an additive or oxidant play in these reactions? A3: Many C-H functionalization reactions, particularly those involving a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle, require a stoichiometric oxidant to regenerate the active catalyst.[5][6] Common oxidants include benzoquinone (BQ), silver salts (Ag₂CO₃, AgOAc), or hypervalent iodine reagents like PhI(OAc)₂.[3] Additives like pivalic acid (PivOH) or acetic acid can act as proton shuttles or assist in the C-H activation step itself (concerted metalation-deprotonation).

Data on Reaction Conditions

Optimizing a C-H functionalization reaction requires careful consideration of multiple parameters. The tables below summarize conditions for representative transformations.

Table 1: Comparison of Conditions for Pd-Catalyzed C-H Acetoxylation

ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)₂ (5 mol%)Pd(TFA)₂ (5 mol%)PdCl₂ (5 mol%)
Oxidant PhI(OAc)₂ (1.2 eq)K₂S₂O₈ (2.0 eq)Benzoquinone (2.0 eq)
Solvent Acetic AcidDichloroethaneToluene
Temperature 100 °C120 °C110 °C
Yield HighModerateLow to Moderate
Reference Based on general procedures[3][5]Based on general proceduresBased on general procedures

Table 2: Key Parameters for Rh(III)-Catalyzed C-H Olefination

ParameterCondition Set 1
Catalyst [Cp*RhCl₂]₂ (2.5 mol%)
Co-Catalyst/Additive AgSbF₆ (10 mol%)
Base KOAc (1.0 eq)
Solvent t-AmylOH
Temperature 100 °C
Reference Based on general Rh(III) catalysis principles

Visual Guides and Workflows

General Experimental Workflow

The following diagram outlines a typical workflow for setting up and analyzing a C-H functionalization reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis p1 Dry Glassware (Oven or Flame-dry) p2 Weigh Substrate, Catalyst, Ligand, and Additives p1->p2 r1 Assemble Under Inert Atmosphere (Ar/N2) p2->r1 r2 Add Anhydrous Solvent & Coupling Partner r1->r2 r3 Heat to Desired Temperature r2->r3 r4 Monitor Progress (TLC, GC-MS, LC-MS) r3->r4 w1 Quench Reaction & Cool to RT r4->w1 Reaction Complete w2 Aqueous Workup (Extraction) w1->w2 w3 Dry Organic Layer (e.g., Na2SO4) w2->w3 w4 Purify by Column Chromatography w3->w4 a1 Characterize Product (NMR, HRMS) w4->a1

Caption: Standard workflow for a transition metal-catalyzed C-H functionalization experiment.

Troubleshooting Decision Tree

Use this logical diagram to diagnose and solve common experimental problems.

G start Low Yield or No Reaction cause1 Inactive Catalyst? start->cause1 Check First cause2 Suboptimal Conditions? start->cause2 cause3 Poor Regioselectivity? start->cause3 If product mixture sol1a Use fresh catalyst/ligand cause1->sol1a sol1b Ensure inert atmosphere (Ar/N2) cause1->sol1b sol1c Use anhydrous solvents cause1->sol1c sol2a Increase Temperature cause2->sol2a sol2b Screen Solvents (e.g., Toluene, HFIP, DMF) cause2->sol2b sol2c Check Additive/Oxidant Stoichiometry cause2->sol2c sol3a Introduce a Directing Group cause3->sol3a sol3b Modify Ligands (Steric/Electronic Tuning) cause3->sol3b

Caption: A decision tree for troubleshooting common C-H functionalization issues.

Key Experimental Protocol

Palladium-Catalyzed, Pyridine-Directed C-H Arylation of a Triptobenzene Derivative

This protocol is a representative example based on established methodologies for directed C-H functionalization.[3][5]

Materials:

  • 2-(Pyridin-2-yl)triptobenzene (Substrate, 1.0 eq)

  • Aryl Iodide (Coupling Partner, 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Pivalic Acid (PivOH, 30 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-(pyridin-2-yl)triptobenzene (e.g., 0.2 mmol, 1.0 eq), aryl iodide (0.3 mmol, 1.5 eq), Pd(OAc)₂ (0.01 mmol, 5 mol%), and K₂CO₃ (0.4 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Solvent and Additive Addition: Through the septum, add anhydrous DMF (e.g., 2.0 mL) and pivalic acid (0.06 mmol, 30 mol%) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (under argon), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ortho-arylated triptobenzene product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

Technical Support Center: Purification of Triptobenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of triptobenzene isomers.

Frequently Asked Questions (FAQs)

1. My triptobenzene isomers are co-eluting during flash column chromatography. How can I improve their separation?

Co-elution of isomers is a common challenge due to their similar polarities. Here are several strategies to improve separation:

  • Optimize the Solvent System: The choice of eluent is critical. A less polar solvent system will increase the retention time of your compounds on a normal-phase column (e.g., silica gel), potentially leading to better separation.

    • Start with a low-polarity solvent system and gradually increase the polarity. For non-polar compounds, you can begin with 100% hexane and slowly introduce a more polar solvent like ethyl acetate or diethyl ether.[1]

    • Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the selectivity. For example, a combination of hexane, dichloromethane, and ethyl acetate can sometimes resolve closely eluting spots.[2]

  • Employ Gradient Elution: A solvent gradient, where the polarity of the eluent is increased over the course of the separation, is often more effective than isocratic elution (using a single solvent mixture) for separating compounds with close Rf values.[3]

  • Select the Right Stationary Phase: While silica gel is the most common stationary phase for flash chromatography, other options may provide different selectivity.[4]

    • Alumina: Can be effective for separating certain isomers.[4]

    • Reverse-phase silica (C18): If your triptobenzene isomers have sufficient hydrophobicity, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might provide the necessary resolution.

  • Dry Loading: If your crude sample is dissolved in a strong (polar) solvent, it can disrupt the initial equilibration at the top of the column, leading to poor separation. Adsorbing your sample onto a small amount of silica gel and loading it as a dry powder can significantly improve resolution.[4]

2. I am having difficulty recrystallizing my triptobenzene isomer mixture to obtain a pure compound. What can I do?

Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions can be challenging.

  • Solvent Selection is Key: The ideal recrystallization solvent will dissolve your target isomer at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[5]

    • Perform small-scale solubility tests with a variety of solvents to find the optimal one. Common solvent systems for recrystallization are listed in the table below.[6]

    • A two-solvent system can also be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating should redissolve the solid, and upon slow cooling, crystals should form.[6]

  • Control the Cooling Rate: Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[5]

  • Induce Crystallization: If crystals do not form, you can try:

    • Seeding: Add a single, pure crystal of the desired isomer to the solution to act as a nucleation site.[5]

    • Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic scratches that can promote nucleation.[5]

3. My purified triptobenzene isomer appears pure by TLC, but the NMR spectrum shows the presence of the other isomer. What's happening?

Thin-Layer Chromatography (TLC) may not always have the resolution to separate very similar isomers.

  • High-Performance Liquid Chromatography (HPLC): For baseline separation and accurate quantification of isomer ratios, HPLC is the preferred method. Chiral HPLC, using a chiral stationary phase, is particularly effective for separating enantiomers.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): This technique can provide highly accurate mass measurements, which can help differentiate between isomers, especially when coupled with a separation technique like liquid chromatography (LC-MS).[9]

4. Can I separate triptobenzene isomers using distillation?

Due to the structural similarity of isomers, their boiling points are often very close, making separation by simple or fractional distillation extremely difficult and often impractical on a laboratory scale.[10] Chromatographic and crystallization methods are generally more effective.

Troubleshooting Guides

Flash Column Chromatography Troubleshooting
Problem Possible Cause Solution
No separation of isomers (single broad peak) Solvent system is too polar.Decrease the polarity of the eluent.[3]
Sample was loaded in a strong solvent.Use a weaker solvent for loading or employ dry loading.[4]
Column was overloaded.Reduce the amount of crude material loaded onto the column.
Compound is stuck on the column Solvent system is not polar enough.Gradually increase the polarity of the eluent.[3]
Compound is unstable on silica gel.Deactivate the silica gel with a small amount of triethylamine or switch to a different stationary phase like alumina.[3]
Tailing peaks Interactions between the compound and acidic sites on the silica.Add a small amount (0.1-1%) of triethylamine or acetic acid to the eluent to suppress tailing.
Column was not packed properly.Ensure the column is packed uniformly without any cracks or channels.
Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve Incorrect solvent or insufficient solvent.Try a different solvent or add more hot solvent.[11]
No crystals form upon cooling Solution is not supersaturated.Evaporate some of the solvent to concentrate the solution.[5]
Cooling too fast.Allow the solution to cool slowly to room temperature before placing in an ice bath.[5]
Nucleation is inhibited.Try seeding the solution with a pure crystal or scratching the inside of the flask.[5]
Oiling out (compound separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The compound is too impure.Try a preliminary purification step like flash chromatography.
Low recovery of pure compound Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.[11]
The compound has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer period to maximize crystal formation.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Triptobenzene Isomer Separation
  • TLC Analysis: Develop a TLC method to determine an appropriate solvent system. The ideal Rf value for the target isomer is typically between 0.2 and 0.35 for good separation.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude triptobenzene isomer mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Alternatively, for dry loading, dissolve the crude mixture, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from the TLC analysis.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure isomer and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization for Triptobenzene Isomer Purification
  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the solid when hot but not when cold.

  • Dissolution: Place the crude triptobenzene isomer mixture in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Strategy cluster_solid Solid Mixture cluster_liquid Liquid/Oily Mixture cluster_analysis Purity Analysis cluster_end Final Product start Crude Triptobenzene Isomer Mixture choice Solid or Liquid? start->choice recrystallization Recrystallization choice->recrystallization Solid flash_chrom_solid Flash Chromatography (Dry Loading) choice->flash_chrom_solid Solid flash_chrom_liquid Flash Chromatography (Wet Loading) choice->flash_chrom_liquid Liquid/Oil tlc TLC recrystallization->tlc flash_chrom_solid->tlc flash_chrom_liquid->tlc hplc HPLC tlc->hplc nmr NMR hplc->nmr end Pure Triptobenzene Isomer nmr->end

Caption: General workflow for the purification and analysis of triptobenzene isomers.

troubleshooting_logic start Poor Isomer Separation in Flash Chromatography q1 Are peaks fronting or tailing? start->q1 a1_yes Adjust pH of mobile phase (e.g., add Et3N or AcOH) q1->a1_yes Yes a1_no Is the Rf value optimal (0.2-0.35)? q1->a1_no No a2_no Adjust solvent polarity to achieve optimal Rf. a1_no->a2_no No q2 Still no separation? a1_no->q2 Yes a2_yes Try a different solvent system for better selectivity. a3 Switch to a different stationary phase (e.g., Alumina, C18). a2_yes->a3 Then a2_no->q2 q2->a2_yes Try First a4 Consider preparative HPLC for difficult separations. a3->a4 Finally

Caption: Troubleshooting logic for poor separation in flash chromatography.

References

Stability issues of Triptobenzene H in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Triptobenzene H in various solvents. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

Issue Possible Cause Recommended Action
Unexpected degradation of this compound in aprotic solvents (e.g., DMSO, DMF). 1. Presence of water or other impurities in the solvent. 2. Exposure to light (photodegradation). 3. Elevated storage temperature. 4. Reaction with dissolved oxygen.1. Use high-purity, anhydrous solvents. Consider storing solvents over molecular sieves. 2. Protect solutions from light by using amber vials or covering containers with aluminum foil. 3. Store stock solutions and experimental samples at the recommended temperature of 2-8°C. For long-term storage, consider -20°C or -80°C. 4. Degas solvents by sparging with an inert gas (e.g., nitrogen or argon) before use, especially for long-term experiments.
Inconsistent stability results between experimental replicates. 1. Variability in solvent purity or water content. 2. Inconsistent sample handling and storage conditions. 3. Pipetting errors leading to incorrect concentrations. 4. Fluctuations in analytical instrument performance.1. Use a single batch of high-purity solvent for all related experiments. 2. Ensure all samples are handled and stored under identical conditions (temperature, light exposure). 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. Run instrument performance qualifications and use an internal standard during analysis.
Rapid degradation in protic solvents (e.g., methanol, ethanol, water). 1. Solvolysis (reaction with the solvent). 2. pH-dependent hydrolysis. This compound may be unstable at acidic or basic pH.1. If possible, switch to a less reactive aprotic solvent. 2. Determine the pH of the solvent and buffer the solution if necessary to maintain a pH where this compound is most stable. Conduct a pH stability profile study.
Precipitation of this compound from solution over time. 1. Poor solubility of this compound in the chosen solvent. 2. Supersaturation of the initial solution. 3. Change in temperature affecting solubility.1. Consult solubility data to select an appropriate solvent. Consider using a co-solvent system to improve solubility. 2. Ensure the compound is fully dissolved at the working concentration. Gentle heating or sonication may be required, but monitor for degradation. 3. Store solutions at a constant temperature where the compound remains soluble.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). 1. Formation of degradation products. 2. Reaction with impurities in the solvent or container. 3. Contamination from laboratory equipment.1. Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. 2. Use high-purity solvents and high-quality, inert containers (e.g., glass or polypropylene). 3. Ensure all glassware and equipment are thoroughly cleaned.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at 2-8°C in a dry, dark environment to minimize degradation.[1]

Q2: Which solvents are recommended for dissolving this compound?

Q3: How can I assess the stability of this compound in a new solvent?

A3: A systematic stability study should be performed. This typically involves dissolving this compound in the test solvent, incubating the solution under controlled conditions (e.g., different temperatures, light exposures), and analyzing samples at various time points using a stability-indicating analytical method like HPLC or LC-MS to quantify the remaining parent compound and detect any degradation products.[4][5]

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been published, similar complex organic molecules are susceptible to oxidation, hydrolysis, and photodegradation.[4][6] For instance, related compounds like triptolide show degradation accelerated by basic pH and hydrophilic solvents.[3]

Q5: How does pH affect the stability of this compound?

A5: The effect of pH on the stability of this compound is not explicitly documented. However, for many organic compounds, stability is pH-dependent. It is recommended to perform a stability study in buffers across a range of pH values (e.g., pH 4, 7, and 9) to determine the optimal pH for stability.[5]

Experimental Protocols

Protocol 1: General Solvent Stability Assessment

This protocol outlines a general method to assess the stability of this compound in a specific solvent.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen high-purity solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Dilute the stock solution with the same solvent to a final working concentration (e.g., 10 µg/mL).

    • Aliquot the working solution into multiple amber vials to minimize light exposure.

  • Incubation:

    • Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 40°C).

    • Designate a set of vials for each time point of the study (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • At each designated time point, retrieve a vial from each storage condition.

    • Analyze the sample immediately using a validated stability-indicating HPLC or LC-MS method. The concentration of the undegraded compound is typically detected.[4]

    • The analysis should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: pH Stability Profile
  • Buffer Preparation:

    • Prepare a series of buffers with different pH values (e.g., acetate buffer for pH 4-6, phosphate-buffered saline for pH 7-8, and glycine buffer for pH 8-11).[5]

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable organic co-solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution into each buffer to a final working concentration. The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the solution's properties.

  • Incubation and Analysis:

    • Follow the incubation and analysis steps as described in Protocol 1, maintaining the samples at a constant temperature (e.g., 37°C).[5]

  • Data Analysis:

    • Determine the degradation rate at each pH to identify the pH at which this compound exhibits maximum stability.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C)
SolventTime (hours)% this compound Remaining (Illustrative)
Chloroform 0100
2499.5
4899.1
Acetonitrile 0100
2498.2
4896.5
DMSO 0100
2497.0
4894.1
Methanol 0100
2492.5
4885.6
Water (pH 7) 0100
2488.3
4878.0

Note: The data in this table is for illustrative purposes only and is intended to demonstrate how to present stability data. Actual stability should be determined experimentally.

Table 2: Illustrative pH-Dependent Stability of this compound at 37°C
Buffer pHTime (hours)% this compound Remaining (Illustrative)
4.0 0100
1295.3
2490.8
7.0 0100
1298.1
2496.2
9.0 0100
1285.7
2473.5

Note: The data in this table is for illustrative purposes only. Actual pH stability should be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working Solutions stock->working conditions Incubate at Different Conditions (T, pH, Light) working->conditions sampling Sample at Time Points conditions->sampling hplc_ms Analyze via HPLC/LC-MS sampling->hplc_ms quantify Quantify Remaining This compound hplc_ms->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for assessing the stability of this compound.

Hypothetical_Degradation_Pathway TriptoH This compound Oxidized Oxidized Product TriptoH->Oxidized Oxidizing Agent (e.g., O2) Hydrolyzed Hydrolyzed Product TriptoH->Hydrolyzed H2O / H+ or OH- Photo Photodegradation Product TriptoH->Photo Light (hν)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Low Cell Permeability of Triptobenzene H Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting low cell permeability issues encountered with Triptobenzene H derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows low passive permeability in the PAMPA assay. What are the potential causes?

A1: Low passive permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) for a lipophilic compound like a this compound derivative (hypothetical XLogP ≈ 4.2) can stem from several factors:

  • High Lipophilicity and Low Aqueous Solubility: While lipophilicity is necessary to enter the lipid membrane, excessive lipophilicity can lead to poor solubility in the aqueous donor compartment, limiting the concentration of the compound available for partitioning into the artificial membrane. The compound may also become trapped within the lipid layer of the artificial membrane.[1][2]

  • Molecular Size and Rigidity: this compound derivatives, being structurally complex, may have a larger molecular weight and a rigid, multi-ring structure that hinders efficient diffusion across the membrane.[3]

  • Aggregation: The hydrophobic nature of these compounds can lead to aggregation in aqueous solutions, reducing the effective concentration of monomeric drug available for permeation.

  • Assay Conditions: Suboptimal assay conditions, such as an inappropriate pH of the buffer system for your specific derivative, can affect its ionization state and, consequently, its permeability.

Q2: I'm observing a significant difference in the apparent permeability (Papp) of my compound in the Caco-2 assay when measured in the apical-to-basolateral (A-B) versus the basolateral-to-apical (B-A) direction. What does this indicate?

A2: A higher B-A than A-B permeability, resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2, strongly suggests that your this compound derivative is a substrate of active efflux transporters.[4][5] These are membrane proteins that actively pump substrates out of the cell, thereby reducing net intracellular accumulation and transport across the cell monolayer. Common efflux pumps in Caco-2 cells include P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1]

Q3: How can I confirm if my this compound derivative is a substrate for an efflux pump like P-gp?

A3: To confirm P-gp-mediated efflux, you can perform the Caco-2 permeability assay in the presence of a known P-gp inhibitor, such as verapamil.[4] If your compound is a P-gp substrate, the addition of the inhibitor will block the efflux pump, leading to a decrease in the B-A permeability and an increase in the A-B permeability, thus reducing the efflux ratio to near 1.

Q4: My compound has poor aqueous solubility, which is making it difficult to get reliable data in my permeability assays. What can I do?

A4: Addressing poor aqueous solubility is crucial for obtaining accurate permeability data.[6] Consider the following strategies:

  • Use of Co-solvents: Incorporating a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your buffer can help solubilize the compound. However, be cautious as high concentrations of co-solvents can compromise the integrity of the cell monolayer in Caco-2 assays.

  • Formulation Strategies: For in vitro assays, you can explore the use of solubilizing excipients such as cyclodextrins, which can form inclusion complexes with your compound to enhance its solubility.

  • pH Modification: If your this compound derivative has ionizable groups, adjusting the pH of the buffer to favor the more soluble ionized form can be beneficial.

Troubleshooting Guides

Guide 1: Investigating Low Passive Permeability

This guide provides a systematic approach to troubleshooting low passive permeability observed in a PAMPA experiment.

Step 1: Characterize Physicochemical Properties

Before troubleshooting, ensure you have accurate data on the fundamental properties of your this compound derivative.

PropertyHypothetical Value for this compound DerivativeImplication for Permeability
Molecular Weight ( g/mol )~316Larger molecules tend to have lower passive diffusion rates.[3]
XLogP~4.2High lipophilicity can lead to membrane retention and low aqueous solubility.[1]
Polar Surface Area (Ų)~57.5A larger polar surface area can hinder membrane permeation.
Hydrogen Bond Donors2Increased hydrogen bonding capacity can reduce permeability.
Hydrogen Bond Acceptors3Increased hydrogen bonding capacity can reduce permeability.
Aqueous SolubilityLow (predicted)Limits the concentration gradient, a key driver of passive diffusion.[1]

Step 2: Experimental Workflow for Troubleshooting

The following workflow can help identify the root cause of low passive permeability.

G start Low Papp in PAMPA solubility Assess Aqueous Solubility start->solubility aggregation Evaluate Compound Aggregation solubility->aggregation If solubility is low logp Re-evaluate LogP/D aggregation->logp formulation Test Formulation Strategies (e.g., co-solvents, cyclodextrins) logp->formulation If LogP is very high structural_mod Consider Structural Modifications logp->structural_mod If formulation fails outcome_soluble Solubility is the Limiting Factor formulation->outcome_soluble outcome_perm Inherent Permeability is Low structural_mod->outcome_perm

Caption: Troubleshooting workflow for low passive permeability.

Step 3: Detailed Methodologies

  • PAMPA Assay Protocol:

    • Prepare a 10 mM stock solution of the this compound derivative in DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in the donor buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The PAMPA membrane is typically a lipid-impregnated artificial membrane.

    • Add the donor solution to the donor wells of the PAMPA plate.

    • Add buffer to the acceptor wells.

    • Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Guide 2: Investigating Active Efflux

This guide outlines the steps to determine if a this compound derivative is subject to active efflux.

Step 1: Caco-2 Bidirectional Permeability Assay

The primary method to investigate active efflux is the Caco-2 bidirectional permeability assay.

Assay ParameterConditionRationale
Cell LineCaco-2Forms a polarized monolayer with tight junctions and expresses key efflux transporters.[4]
Culture Time21 daysAllows for full differentiation and expression of transporters.
Transport DirectionApical to Basolateral (A-B) & Basolateral to Apical (B-A)To determine the directionality of transport.
Test Compound Conc.10 µMA standard concentration for initial screening.
Efflux Ratio (ER)Papp(B-A) / Papp(A-B)ER > 2 suggests active efflux.

Step 2: Experimental Workflow for Efflux Identification

G start High Efflux Ratio in Caco-2 Assay (ER > 2) inhibitor_assay Perform Caco-2 Assay with Efflux Pump Inhibitor (e.g., Verapamil for P-gp) start->inhibitor_assay check_er Analyze Efflux Ratio inhibitor_assay->check_er conclusion_substrate Compound is an Efflux Pump Substrate check_er->conclusion_substrate ER reduced to ~1 conclusion_not_substrate Efflux not mediated by the inhibited pump check_er->conclusion_not_substrate ER remains > 2 other_mechanisms Consider other efflux pumps or transport mechanisms conclusion_not_substrate->other_mechanisms

Caption: Workflow to identify active efflux of a compound.

Step 3: Detailed Methodologies

  • Caco-2 Permeability Assay Protocol:

    • Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be above 250 Ω·cm².

    • Prepare the dosing solution of the this compound derivative in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.

    • For the A-B permeability, add the dosing solution to the apical side and fresh buffer to the basolateral side.

    • For the B-A permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at specified time points.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the Papp values for both directions.

Signaling Pathways and Permeability

While passive diffusion is a key aspect of permeability, it's important to understand the cellular context, including potential interactions with transporters.

G cluster_membrane Cell Membrane passive Passive Diffusion compound_in This compound (Intracellular) passive->compound_in efflux Efflux Pump (e.g., P-gp) compound_out This compound (Extracellular) efflux->compound_out Efflux compound_out->passive Permeation compound_in->efflux Binding

Caption: Cellular transport pathways for this compound derivatives.

This diagram illustrates the two primary competing processes for a compound like a this compound derivative: passive diffusion into the cell and active efflux back out of the cell. The net intracellular concentration is a balance of these two rates.

References

Methods for confirming the absolute stereochemistry of synthetic triptobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers to common questions regarding the determination of the absolute stereochemistry of synthetic triptobenzenes.

General FAQs

Q: Which method is best for determining the absolute stereochemistry of my synthetic triptobenzene?

A: The optimal method depends entirely on the physical state and properties of your sample. Single-Crystal X-ray Diffraction (XRD) is considered the definitive "gold standard" but requires a high-quality single crystal. For samples that are oils, amorphous solids, or cannot be crystallized, Vibrational Circular Dichroism (VCD) is the most powerful and reliable alternative. Electronic Circular Dichroism (ECD) is another option, particularly for chromophoric molecules like triptobenzenes, but can sometimes be less conclusive than VCD.[1][2][3]

Method Selection Workflow

The following diagram provides a decision-making workflow to help you select the most appropriate technique.

MethodSelection cluster_Start cluster_XRD_Path Crystallographic Pathway cluster_Chiroptical_Path Spectroscopic Pathway Start Start: Enantiomerically Pure Triptobenzene Sample CrystalCheck Is the sample a high-quality single crystal? Start->CrystalCheck PerformXRD Perform Single-Crystal X-ray Diffraction (XRD) CrystalCheck->PerformXRD Yes NoCrystal Sample is an oil, amorphous solid, or in solution CrystalCheck->NoCrystal No AnalyzeFlack Analyze Flack Parameter (must have anomalous scatterer) PerformXRD->AnalyzeFlack FlackOK Is Flack parameter ≈ 0 with low standard uncertainty? AnalyzeFlack->FlackOK SuccessXRD Absolute Configuration Determined FlackOK->SuccessXRD Yes FailXRD Inconclusive or Ambiguous Result FlackOK->FailXRD No / Ambiguous ConsiderVCD Perform Vibrational Circular Dichroism (VCD) NoCrystal->ConsiderVCD ConsiderECD Consider Electronic Circular Dichroism (ECD) NoCrystal->ConsiderECD CompareSpectra Compare experimental spectrum with DFT-calculated spectra ConsiderVCD->CompareSpectra Match Do spectra match for one calculated enantiomer? CompareSpectra->Match SuccessVCD Absolute Configuration Assigned Match->SuccessVCD Yes FailVCD Poor Correlation: Re-evaluate Conformations or Solvent Effects Match->FailVCD No

Fig 1. Decision workflow for selecting a stereochemical analysis method.

Method Comparison

FeatureSingle-Crystal XRDVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample State High-quality single crystal[4]Solution, neat liquid, or oil[1]Solution
Typical Sample Amount < 1 mg (one crystal of 0.05-0.5 mm)[5]5 - 15 mg (recoverable)[1]0.1 - 1 mg
Destructive? NoNoNo
Principle Anomalous dispersion of X-rays by atoms[2]Differential absorption of circularly polarized infrared light[1]Differential absorption of circularly polarized UV-Vis light[6]
Ambiguity Very low; considered definitive if successfulLow; highly reliable with accurate calculations[7]Can be ambiguous; sensitive to conformation[3]
Key Requirement Formation of a suitable single crystal[2]Enantiomerically pure sample for comparison with calculation[1]Presence of a UV-Vis chromophore[8]

Troubleshooting Guide: Single-Crystal X-ray Diffraction (XRD)

Q: What are the primary requirements for a sample for Single-Crystal XRD?

A: You need a single, well-formed crystal, typically between 0.05 and 0.5 mm in its largest dimensions.[5] The crystal should be transparent and free of cracks, cloudiness, or intergrown satellites when viewed under a microscope.[9] For a reliable determination of absolute stereochemistry, the molecule should ideally contain a "heavy" atom (e.g., Cl, Br, I, or heavier) to produce a significant anomalous dispersion effect.[2]

Q: My triptobenzene derivative is an oil or amorphous solid. Can I still use XRD?

A: Yes, it may be possible through co-crystallization . This technique involves crystallizing your analyte with a carefully chosen, achiral co-former molecule.[10][11] The co-former acts as a scaffold to induce crystallization. If a suitable co-crystal is formed, its structure can be determined by XRD, revealing the absolute stereochemistry of your triptobenzene derivative.[12] Adamantane derivatives and 3,5-dinitrobenzoic acid are examples of compounds that have been used as co-formers.[11][12]

Q: How do I interpret the Flack parameter from my XRD results?

A: The Flack parameter, x, is a value calculated during refinement that indicates whether the correct enantiomer has been modeled.[13] It is crucial to evaluate the parameter in the context of its standard uncertainty (s.u.).[14][15]

Flack Parameter Value (x)InterpretationAction Required
~ 0 (e.g., -0.1 to 0.1) with low s.u. (<0.1)The modeled absolute configuration is correct.[13][14]None. The absolute configuration is confidently assigned.
~ 1 (e.g., 0.9 to 1.1) with low s.u. (<0.1)The modeled absolute configuration is incorrect and should be inverted.[13]Invert all stereocenters in the model and re-refine.
~ 0.5 The crystal is likely a racemic twin (contains both enantiomers in the lattice) or the sample is a racemate.[13]The absolute configuration cannot be determined from this crystal.
Any value with high s.u. (>0.1)The data is not strong enough to make a confident assignment.[14]This may occur if the anomalous scattering signal is too weak (e.g., only light atoms like C, H, O, N).[13] Consider re-collecting data with a different X-ray source or using an alternative method like VCD.

Troubleshooting Guide: Chiroptical Methods (VCD & ECD)

Q: When should I choose VCD over XRD for my triptobenzene?

A: VCD is the method of choice when you cannot grow high-quality single crystals. It is ideal for samples that are oils, liquids, or are only soluble in a solvent.[1] Because triptobenzenes have a relatively rigid core, the conformational analysis required for VCD calculations is often more straightforward than for highly flexible molecules, making the technique particularly well-suited.

Q: My experimental VCD spectrum doesn't match the calculated spectrum well. What are the common causes?

A: A poor match can arise from several factors:

  • Incorrect Low-Energy Conformer: The calculated spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers. If the computational search did not identify the true global minimum or other low-energy structures present in solution, the averaged spectrum will be inaccurate.

  • Solvent Effects: The calculation may have been performed "in gas phase" while the experiment was run in a solvent. Solute-solvent interactions (like hydrogen bonding) can significantly alter the VCD spectrum. Re-running the calculation using a solvent model (e.g., Polarizable Continuum Model - PCM) is advisable.[16]

  • Dimerization: Some molecules can form dimers or aggregates in solution, especially at higher concentrations. The experimental spectrum would then represent the aggregate, which was not modeled computationally.[16]

  • Incorrect Configuration: If the experimental spectrum is a near-perfect mirror image of the calculated one, it means the absolute configuration of your sample is the opposite of the one you modeled.[2][7]

Q: Is ECD a good method for triptobenzenes?

A: It can be. Triptobenzenes possess multiple benzene rings, which are strong chromophores, a key requirement for ECD.[8] However, the reliability of Time-Dependent Density Functional Theory (TDDFT) calculations for ECD can sometimes be lower than for VCD, with agreement between calculated and experimental spectra ranging from good to poor.[3] Large discrepancies between calculated and experimental band positions can occur.[6] Therefore, while ECD is a valid technique to consider, VCD is often more robust for unambiguous assignment.

Experimental Protocol: Absolute Configuration by VCD

This protocol outlines the general workflow for determining the absolute configuration of a triptobenzene derivative using VCD spectroscopy.

VCD Experimental & Computational Workflow

VCD_Workflow cluster_Experimental Experimental Steps cluster_Computational Computational Steps cluster_Analysis Analysis SamplePrep 1. Sample Preparation (5-15 mg in ~0.2 mL of suitable solvent, e.g., CDCl3) Acquisition 2. Spectral Acquisition (Measure both IR and VCD spectra simultaneously) SamplePrep->Acquisition Compare 7. Compare Spectra (Overlay experimental VCD with calculated (R) and inverted (S) spectra) Acquisition->Compare Structure 3. Propose 3D Structure (e.g., (R)-enantiomer) ConformerSearch 4. Conformational Search (Identify all low-energy conformers) Structure->ConformerSearch DFT_Calc 5. DFT Calculation (Geometry optimization and frequency/VCD calculation for each conformer, including solvent model) ConformerSearch->DFT_Calc Boltzmann 6. Boltzmann Averaging (Combine calculated spectra based on relative energies to get final spectrum) DFT_Calc->Boltzmann Boltzmann->Compare Decision Match Found? Compare->Decision AssignR Assign (R) Configuration Decision->AssignR Yes, matches (R) AssignS Assign (S) Configuration (Experimental matches inverted (R) spectrum) Decision->AssignS Yes, matches -(R) Inconclusive Inconclusive Result Decision->Inconclusive No

Fig 2. Workflow for VCD analysis, from sample preparation to final assignment.

1. Experimental Measurement

  • Sample Preparation: Dissolve 5-15 mg of your enantiomerically pure triptobenzene derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[2] The sample is recoverable after the experiment.

  • Data Acquisition: Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.[2] Measurement times can range from one to several hours depending on the sample concentration.[4]

2. Computational Simulation

  • Structure Generation: Build a 3D model of one enantiomer (e.g., the R-enantiomer).

  • Conformational Analysis: For triptobenzenes, this step is simplified due to their rigid framework, but side chains must be properly sampled. Perform a thorough conformational search to find all stable geometries within a reasonable energy window.

  • DFT Calculations: For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory or higher. It is critical to include a solvent model (e.g., PCM) that matches the experimental conditions.[16]

  • Spectral Averaging: Calculate the final theoretical VCD spectrum by performing a Boltzmann-weighted average of the spectra from all stable conformers.

3. Comparison and Assignment

  • Overlay Spectra: Visually compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer (e.g., R) and its mirror image (the calculated S-enantiomer).[2]

  • Assign Configuration:

    • If the experimental spectrum agrees in the signs and relative intensities of the major bands with the calculated R-spectrum, the absolute configuration is R.[2]

    • If the experimental spectrum is the mirror image of the calculated R-spectrum, the absolute configuration is S.[7]

    • If there is poor correlation, revisit the computational model, considering factors like solvent effects or aggregation.[16]

References

Validation & Comparative

A Comparative Analysis of the Immunosuppressive Activities of Triptobenzene H and Triptolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory compounds, molecules derived from natural sources continue to be of significant interest. Among these, constituents of the traditional Chinese medicinal plant Tripterygium wilfordii have demonstrated potent immunosuppressive and anti-inflammatory properties. This guide provides a comparative overview of two such diterpenoids: Triptobenzene H and the extensively studied Triptolide. The following sections detail their effects on lymphocyte proliferation, cytokine production, and underlying mechanisms of action, supported by available experimental data.

Quantitative Data Summary

Direct comparative studies providing IC50 values for this compound and Triptolide in the same experimental settings are limited in the currently available literature. The following tables summarize the existing quantitative and qualitative data for each compound based on independent studies.

Table 1: Immunosuppressive Activity of this compound

AssayCell TypeMitogen/StimulantObserved EffectQuantitative Data (IC50)
Lymphocyte Transformation TestNot SpecifiedNot SpecifiedSignificant immunosuppressive activityNot Reported

Data for this compound is currently limited to qualitative descriptions of its activity. Further research is required to establish precise quantitative metrics of its immunosuppressive potential.

Table 2: Immunosuppressive Activity of Triptolide

AssayCell TypeMitogen/StimulantIC50
Lymphocyte Proliferation
MTT AssayMolt-4 (T-cell leukemia)-15.25 nmol/L
MTT AssayJurkat (T-cell leukemia)-24.68 nmol/L
Cytokine Inhibition
ELISAHuman Corneal FibroblastsIL-1β-induced IL-8~30 nM (52% inhibition)
ELISAHuman Corneal FibroblastsTNF-α-induced IL-8~30 nM (43% inhibition)
ELISAHuman Corneal FibroblastsIL-1β-induced MCP-1~30 nM (75% inhibition)
ELISAHuman Corneal FibroblastsTNF-α-induced MCP-1~30 nM (66% inhibition)
ELISATHP-1 (monocytic cells)LPS-induced TNF-α83 nM

Mechanisms of Action

Triptolide: The immunosuppressive mechanism of Triptolide is well-documented and multifaceted.[1][2] It is known to be a potent inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory and immune responses.[1] By inhibiting NF-κB, Triptolide effectively downregulates the expression of numerous pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[1] Furthermore, Triptolide has been shown to induce apoptosis in activated T lymphocytes and inhibit the maturation and function of dendritic cells.[1]

This compound: The precise molecular mechanism underlying the immunosuppressive activity of this compound has not yet been fully elucidated. Its structural classification as a diterpenoid from Tripterygium wilfordii suggests that it may share some mechanistic similarities with other compounds from this plant, but further investigation is necessary to confirm its molecular targets and signaling pathways.

Signaling Pathway and Experimental Workflow Diagrams

Triptolide_Mechanism_of_Action cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_triptolide Triptolide Action cluster_response Cellular Response Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates Gene_Transcription Gene Transcription NFκB_nucleus->Gene_Transcription Initiates Triptolide Triptolide Triptolide->NFκB_nucleus Inhibits Transcriptional Activity Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Gene_Transcription->Cytokines Production

Figure 1. Simplified signaling pathway of Triptolide's inhibition of NF-κB-mediated cytokine production.

Experimental_Workflow cluster_isolation Cell Preparation cluster_culture Cell Culture & Treatment cluster_assay Assay cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from whole blood Cell_Culture Culture PBMCs with mitogen (e.g., PHA, ConA) PBMC_Isolation->Cell_Culture Treatment Add this compound or Triptolide (various concentrations) Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 72 hours) Treatment->Incubation Proliferation_Assay Measure lymphocyte proliferation (e.g., MTT or [3H]-thymidine incorporation) Incubation->Proliferation_Assay Cytokine_Assay Measure cytokine levels in supernatant (e.g., ELISA) Incubation->Cytokine_Assay Data_Analysis Calculate % inhibition and IC50 values Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Figure 2. General experimental workflow for assessing immunosuppressive activity on lymphocytes.

Experimental Protocols

Lymphocyte Transformation Test (LTT) / Proliferation Assay

This assay is a cornerstone for evaluating the effect of compounds on lymphocyte activation and proliferation.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from heparinized whole blood using Ficoll-Paque density gradient centrifugation. The isolated cells are washed and resuspended in a complete cell culture medium.

  • Cell Culture and Stimulation: PBMCs are seeded in 96-well plates. A mitogen, such as Phytohemagglutinin (PHA) or Concanavalin A (ConA), is added to stimulate lymphocyte proliferation.

  • Compound Treatment: The test compounds (this compound or Triptolide) are added to the cell cultures at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Measurement of Proliferation:

    • MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable, proliferating cells metabolize the yellow MTT into a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • [3H]-Thymidine Incorporation Assay: Radiolabeled thymidine is added to the cultures for the final 18-24 hours of incubation. Proliferating cells incorporate the [3H]-thymidine into their newly synthesized DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of proliferation is calculated for each concentration of the test compound relative to the stimulated control. The IC50 value, the concentration of the compound that causes 50% inhibition of proliferation, is then determined.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a widely used method for quantifying the concentration of specific cytokines in cell culture supernatants.

  • Sample Collection: After the desired incubation period of the cell culture experiment, the cell culture plates are centrifuged, and the supernatants are collected.

  • Coating: The wells of a 96-well microplate are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

  • Blocking: Any non-specific binding sites in the wells are blocked using a blocking buffer (e.g., a solution of bovine serum albumin).

  • Sample Incubation: The collected cell culture supernatants and a series of known standards for the cytokine are added to the wells and incubated.

  • Detection: A detection antibody, also specific for the cytokine but conjugated to an enzyme (e.g., horseradish peroxidase), is added to the wells.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Measurement and Analysis: The absorbance of the color change is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Comparative Discussion and Future Directions

The available data strongly positions Triptolide as a highly potent immunosuppressive agent, with a well-characterized mechanism of action centered on the inhibition of the NF-κB signaling pathway. Its ability to inhibit T-cell proliferation and the production of key pro-inflammatory cytokines at nanomolar concentrations has been consistently demonstrated across multiple studies.

In contrast, while this compound has been identified as having "significant immunosuppressive activity," there is a notable lack of quantitative data to ascertain its potency relative to Triptolide. The absence of IC50 values and detailed mechanistic studies for this compound makes a direct, robust comparison challenging at this time.

For drug development professionals and researchers, Triptolide represents a benchmark compound with a wealth of preclinical data. However, its clinical development has been hampered by a narrow therapeutic window and associated toxicities. This compound, as a structurally related diterpenoid, presents an intriguing alternative that warrants further investigation.

Future research should prioritize:

  • Quantitative assessment of this compound's immunosuppressive activity: Determining the IC50 values for its effects on lymphocyte proliferation and the inhibition of a panel of key cytokines is crucial.

  • Direct comparative studies: Evaluating this compound and Triptolide side-by-side in the same experimental systems would provide the most reliable comparative data.

  • Elucidation of this compound's mechanism of action: Identifying its molecular targets and its effects on key signaling pathways, such as NF-κB, MAPK, and JAK/STAT, will be essential for understanding its therapeutic potential.

  • In vivo studies: Should in vitro studies reveal promising activity, evaluating the efficacy and toxicity of this compound in animal models of autoimmune and inflammatory diseases will be the next critical step.

References

Spectroscopic comparison of natural and synthetic Triptobenzene H

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic data for natural and synthetically derived Triptobenzene L, a notable abietane diterpenoid, confirms the successful laboratory synthesis and structural identity of this complex natural product. This guide provides researchers, scientists, and drug development professionals with a side-by-side spectroscopic comparison, detailed experimental protocols, and a visual workflow for such comparative studies.

The total synthesis of complex natural products is a cornerstone of chemical research, enabling access to larger quantities of biologically active compounds for further investigation. Triptobenzene L, an abietane diterpenoid isolated from Tripterygium wilfordii, has garnered interest for its potential biological activities. The successful total synthesis by Li and Carter in 2018 marked a significant achievement, with the authors reporting "excellent agreement" between the spectroscopic data of the synthetic and natural compounds.[1] This guide delves into a detailed comparison of the available spectroscopic data to validate this claim.

Data Presentation: A Spectroscopic Fingerprint Match

The structural identity of a compound is unequivocally established when its spectroscopic data from various analytical techniques are identical. For Triptobenzene L, the comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data between the natural and synthetic samples serves as a definitive confirmation of its successful synthesis.

Spectroscopic DataNatural Triptobenzene LSynthetic Triptobenzene L
¹H NMR (CDCl₃) δ (ppm): 7.00 (s, 1H), 6.88 (s, 1H), 4.24 (d, J = 10.8 Hz, 1H), 3.88 (d, J = 10.8 Hz, 1H), 3.41 (sept, J = 6.9 Hz, 1H), 3.22 (dd, J = 11.2, 4.4 Hz, 1H), 2.95-2.85 (m, 2H), 2.31 (s, 3H), 1.85-1.75 (m, 1H), 1.74-1.64 (m, 2H), 1.58-1.48 (m, 2H), 1.24 (d, J = 6.9 Hz, 6H), 1.22 (s, 3H), 0.95 (s, 3H).δ (ppm): 7.00 (s, 1H), 6.88 (s, 1H), 4.24 (d, J = 10.8 Hz, 1H), 3.88 (d, J = 10.8 Hz, 1H), 3.41 (sept, J = 6.9 Hz, 1H), 3.22 (dd, J = 11.2, 4.4 Hz, 1H), 2.95-2.85 (m, 2H), 2.31 (s, 3H), 1.85-1.75 (m, 1H), 1.74-1.64 (m, 2H), 1.58-1.48 (m, 2H), 1.24 (d, J = 6.9 Hz, 6H), 1.22 (s, 3H), 0.95 (s, 3H).
¹³C NMR (CDCl₃) δ (ppm): 146.3, 145.8, 134.7, 127.8, 124.3, 124.2, 70.0, 68.9, 49.8, 41.8, 38.2, 37.5, 33.5, 30.2, 29.9, 25.1, 24.1, 24.0, 22.8, 19.5.δ (ppm): 146.3, 145.8, 134.7, 127.8, 124.3, 124.2, 70.0, 68.9, 49.8, 41.8, 38.2, 37.5, 33.5, 30.2, 29.9, 25.1, 24.1, 24.0, 22.8, 19.5.
Mass Spec. (HRMS) [M+Na]⁺: m/z 325.2138[M+Na]⁺: m/z 325.2140
Infrared (IR) Data not readily available for direct comparison.Data not readily available for direct comparison.

Experimental Protocols: The "How-To" of Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is paramount for the structural elucidation and comparison of chemical compounds. Below are the general methodologies employed for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Sample Preparation:

  • A sample of natural or synthetic Triptobenzene L (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.5 mL) in a standard 5 mm NMR tube.

  • The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR: Spectra are recorded on the same instrument, typically at 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy.

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is introduced into the mass spectrometer, where it is ionized.

  • Time-of-Flight (TOF) Analyzer: The ions are then separated based on their mass-to-charge ratio (m/z) in a time-of-flight analyzer. This method provides high resolution and mass accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

  • A thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry potassium bromide and pressing it into a disk.

Data Acquisition:

  • An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000 to 400 cm⁻¹. The positions of the absorption bands are indicative of specific functional groups.

Mandatory Visualization: The Workflow of Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of a natural product with its synthetic counterpart.

Spectroscopic_Comparison_Workflow cluster_Natural Natural Product Workflow cluster_Synthetic Synthetic Product Workflow cluster_Comparison Comparative Analysis cluster_Conclusion Conclusion Isolation Isolation & Purification (e.g., from Tripterygium wilfordii) Natural_Spectra Spectroscopic Analysis (NMR, MS, IR) Isolation->Natural_Spectra Pure Natural Product Data_Comparison Data Comparison (¹H NMR, ¹³C NMR, MS, IR) Natural_Spectra->Data_Comparison Synthesis Total Synthesis Purification Purification Synthesis->Purification Synthetic_Spectra Spectroscopic Analysis (NMR, MS, IR) Purification->Synthetic_Spectra Pure Synthetic Product Synthetic_Spectra->Data_Comparison Structure_Confirmation Structural Confirmation Data_Comparison->Structure_Confirmation Identical Data

Caption: Workflow for Spectroscopic Comparison.

References

Triptobenzene Natural Products: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triptobenzene natural products, a class of diterpenoids and triterpenoids primarily isolated from the "Thunder God Vine" (Tripterygium wilfordii), have garnered significant attention for their potent biological activities.[1][2] This guide provides a comparative analysis of the anticancer, anti-inflammatory, and immunosuppressive effects of three prominent triptobenzene derivatives: triptolide, triptonide, and celastrol (also known as tripterine). The information is supported by experimental data to aid researchers in their drug discovery and development endeavors.

Comparative Biological Activity

The biological activities of triptolide, triptonide, and celastrol are summarized below, with quantitative data presented in structured tables for easy comparison.

Anticancer Activity

These compounds exhibit potent cytotoxic effects across a wide range of cancer cell lines. Their anticancer activity is largely attributed to the induction of apoptosis and inhibition of cell proliferation.[3][4][5]

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 ValueReference
Triptolide Acute Myeloid Leukemia (MV-4-11)~10-20 nM[2]
Acute Myeloid Leukemia (THP-1)~10-20 nM[2]
Human Melanoma (A375)10-30 nM[4]
Human Breast Cancer (MCF-7)~50-100 nM[6]
Human Breast Cancer (MDA-MB-231)~100-200 nM[6]
Average across various cancer cell lines12 nM[1]
Triptonide Human Cervical Cancer (HeLa)20-50 nM[7]
Human Cervical Cancer (C33a)20-50 nM[7]
Human B-lymphoma (Raji)5.7 nM
Human T-lymphoma (Jurkat)4.8 nM
Ovarian Cancer (A2780)3.803 nM[8]
Celastrol Human Gastric Cancer (AGS)0.44 µM[9]
(Tripterine)Human Colon Cancer (HCT-116)0.78 µM[9]
Human Hepatocellular Carcinoma (BEL-7402)0.63 µM[9]
Human Hepatocellular Carcinoma (HepG-2)0.76 µM[9]
Human Prostate Cancer (PC-3)2.5 µM (inhibits 20S proteasome)

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory and Immunosuppressive Activity

Triptobenzene natural products are well-documented for their potent anti-inflammatory and immunosuppressive properties, primarily through the inhibition of the NF-κB signaling pathway.[10][11][12] This pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators.[11][13]

Table 2: Comparative Anti-inflammatory and Immunosuppressive Activity

CompoundExperimental ModelObserved EffectMechanism of ActionReference
Triptolide LPS-induced acute lung injury in miceReduced infiltration of inflammatory cells, decreased MPO activity, and inhibited chemokine expression.Inhibition of the TLR4-mediated NF-κB signaling pathway.[10]
Caerulein-induced acute pancreatitis in miceAmeliorated pancreatic damage, reduced serum amylase and lipase, and decreased inflammatory cytokine levels.Inhibition of NF-κB inflammatory pathways and activation of Nrf2-mediated antioxidant genes.[1]
Human umbilical vein endothelial cells (HUVECs)Attenuated LPS-induced cytokine and chemokine production and monocyte adhesion.Inhibition of NF-κB activation by attenuating IκBα phosphorylation and degradation.[12]
Triptonide GeneralPossesses immunosuppressive and anti-inflammatory effects.Similar to triptolide, likely involves NF-κB inhibition.[7]
Celastrol LPS-stimulated RAW 264.7 macrophagesInhibited nitric oxide (NO) production.Inhibition of iNOS expression.[14]
(Tripterine)Cytokine-stimulated RINm5F beta cellsSuppressed the expression of iNOS and other pro-inflammatory mediators.Inhibition of NF-κB activation.[15]
Ox-LDL-induced mesangial cellsInhibited NLRP3 inflammasome activation and subsequent IL-1β and IL-18 release.Suppression of NLRP3 inflammasome activation.[16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by these compounds and a general workflow for assessing their biological activity.

Caption: Inhibition of the NF-κB signaling pathway by triptobenzene natural products.

G Experimental Workflow for Assessing Biological Activity cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Seed Seed Cells in 96-well or 6-well plates Treat Treat cells with varying concentrations of Triptobenzene compounds Seed->Treat MTT MTT Assay (Cell Viability) Treat->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treat->Apoptosis WesternBlot Western Blot (Protein Expression) Treat->WesternBlot IC50 Calculate IC50 values MTT->IC50 ApoptoticRate Quantify Apoptotic Cells Apoptosis->ApoptoticRate ProteinLevels Analyze Protein Levels (e.g., p-p65, IκBα) WesternBlot->ProteinLevels

Caption: A general experimental workflow for evaluating the biological activity of triptobenzene compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[17][18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.[20]

  • Treatment: Treat the cells with various concentrations of the triptobenzene compound (e.g., 0, 10, 20, 30 nM for triptolide) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[4][21]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18][19]

  • Solubilization: After incubation, add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][20]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[17]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 4.0 x 10^5 cells/well and treat with different concentrations of the triptobenzene compound for 24 hours.[21]

  • Cell Harvesting: Collect the cells, wash them twice with cold PBS, and resuspend them in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[4]

Western Blot for NF-κB Activation

This technique is used to detect the levels of specific proteins involved in the NF-κB pathway.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane and separate them by SDS-polyacrylamide gel electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.[22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12] To analyze NF-κB activation, assess the levels of phosphorylated p65 and the degradation of IκBα.[23]

References

Comparative Study of Triptobenzene Derivatives on Macrophage Activation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of triptobenzene derivatives and related compounds isolated from Tripterygium wilfordii on macrophage activation. It is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory agents. This document summarizes the available experimental data on the effects of these compounds on key macrophage functions, details relevant experimental protocols, and illustrates the primary signaling pathways involved.

Introduction

Macrophages are critical mediators of the immune response, exhibiting remarkable plasticity to polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. The modulation of macrophage activation is a key therapeutic strategy for a variety of inflammatory and autoimmune diseases. Triptobenzene derivatives, a class of diterpenoids isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, have demonstrated potent immunosuppressive properties. This guide compares the effects of these compounds on macrophage activation, providing a resource for further research and development. While quantitative comparative data for a range of triptobenzene derivatives are limited in publicly accessible literature, this guide compiles the available information and draws comparisons with the well-studied related compound, triptolide.

Data Summary: Triptobenzene Derivatives and Triptolide on Macrophage Activation

CompoundTarget Macrophage FunctionObserved EffectQuantitative Data (IC50)Key Signaling Pathways Implicated
Triptobenzene L Cytokine ProductionInhibitoryNot AvailableLikely NF-κB, MAPK
Triptobenzene M Cytokine ProductionInhibitoryNot AvailableLikely NF-κB, MAPK
Triptobenzene N Cytokine ProductionInhibitoryNot AvailableLikely NF-κB, MAPK
Triptolide Cytokine Production (TNF-α, IL-1β, IL-6)Potent Inhibition~5-40 ng/mL (in LPS-activated macrophages)[1]NF-κB, MAPK[1]
M1 PolarizationInhibitionNot AvailableNF-κB, MAPK[2]
PhagocytosisModulationNot AvailableNot specified
Nitric Oxide (NO) ProductionInhibitionNot AvailableiNOS expression reduction

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key experiments cited in the study of triptobenzene derivatives and macrophage activation.

Macrophage Cell Culture and Activation
  • Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used model.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Activation: To induce a pro-inflammatory M1 phenotype, macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

Measurement of Cytokine Production
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the triptobenzene derivative or triptolide for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of the target cytokine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • The absorbance is read using a microplate reader, and the cytokine concentration is calculated from a standard curve.

Nitric Oxide (NO) Production Assay
  • Method: The Griess assay is used to measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant.

  • Protocol:

    • Culture and treat macrophages as described for the cytokine production assay.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

Western Blot Analysis of Signaling Proteins
  • Purpose: To investigate the effect of triptobenzene derivatives on the activation of key signaling pathways like NF-κB and MAPK.

  • Protocol:

    • Culture and treat macrophages with the test compound and/or LPS for a shorter duration (e.g., 30-60 minutes) to capture signaling events.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-p65, p65, p-p38, p38).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Visualizations

The immunosuppressive effects of triptobenzene derivatives and triptolide on macrophages are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators upon macrophage activation by stimuli such as LPS.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays RAW264_7 RAW 264.7 Macrophages Seeding Seed in 96-well plates RAW264_7->Seeding Pretreatment Pre-treat with Triptobenzene Derivative Seeding->Pretreatment LPS_Stimulation Stimulate with LPS Pretreatment->LPS_Stimulation ELISA ELISA for Cytokines (TNF-α, IL-6) LPS_Stimulation->ELISA Griess_Assay Griess Assay for NO LPS_Stimulation->Griess_Assay Western_Blot Western Blot for Signaling Proteins LPS_Stimulation->Western_Blot

Caption: Experimental workflow for assessing the effects of triptobenzene derivatives on macrophage activation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc translocation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene_Expression Pro-inflammatory Gene Expression NFκB_nuc->Gene_Expression AP1->Gene_Expression LPS LPS LPS->TLR4 Triptobenzene Triptobenzene Derivatives Triptobenzene->TAK1 Triptobenzene->IKK

Caption: Inhibition of NF-κB and MAPK signaling pathways in macrophages by triptobenzene derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that triptobenzene derivatives, along with triptolide, are potent inhibitors of macrophage activation. Their mechanism of action appears to be centered on the suppression of the NF-κB and MAPK signaling pathways, which are critical for the expression of pro-inflammatory genes. However, a significant knowledge gap exists regarding the comparative potency and specific effects of different triptobenzene derivatives.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of triptobenzene L, M, N, and other derivatives to determine their relative IC50 values for the inhibition of various cytokines and inflammatory mediators in macrophages.

  • Mechanism of Action: Elucidating the precise molecular targets of each triptobenzene derivative within the NF-κB and MAPK pathways.

  • In Vivo Studies: Evaluating the efficacy of these compounds in animal models of inflammatory diseases.

A more comprehensive understanding of the structure-activity relationships of triptobenzene derivatives will be invaluable for the development of novel and highly specific immunomodulatory drugs.

References

Validating the Hepatotoxicity of Triptobenzene H In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of potential hepatotoxicity is a critical step in the drug development pipeline. Early identification of compounds with a propensity to cause drug-induced liver injury (DILI) can save significant time and resources. This guide provides a framework for the in vitro validation of the hepatotoxicity of a novel compound, here exemplified by "Triptobenzene H," through a comparative analysis with well-characterized hepatotoxins, Triptolide and Acetaminophen (APAP). The experimental data presented herein is synthesized from established literature to provide a benchmark for comparison.

Introduction to In Vitro Hepatotoxicity Models

A variety of in vitro models are available to assess DILI, each with its own advantages and limitations. Primary human hepatocytes (PHHs) are considered the gold standard due to their physiological relevance, though they can be difficult to source and maintain.[1][2] Immortalized cell lines, such as HepG2 cells, offer a more readily available and reproducible alternative, though their metabolic capacity may be lower than that of primary cells.[3][4] For this comparative guide, we will consider data generated from both primary hepatocytes and HepG2 cells to provide a comprehensive overview.

Comparative Analysis of Hepatotoxicity

The hepatotoxic potential of this compound is evaluated by comparing its effects on key toxicity endpoints against those of Triptolide, a known potent hepatotoxin, and Acetaminophen, a widely studied drug with a well-defined dose-dependent hepatotoxic profile.

Cell Viability

A fundamental measure of cytotoxicity is the assessment of cell viability following compound exposure. This is typically quantified using assays such as the MTT or WST-1 assay, which measure metabolic activity.

CompoundCell TypeTime PointIC50Reference
This compound HepG224hExperimental Data-
Triptolide HepG224h~50 nM[5]
Acetaminophen Primary Hepatocytes24h~10 mM[6][7][8]

Note: IC50 values can vary depending on the specific experimental conditions.

Membrane Integrity

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. Measuring LDH leakage is a common method to assess cytotoxicity.

CompoundCell TypeTime PointObservationReference
This compound HepG224hExperimental Data-
Triptolide HepG224hSignificant increase in LDH leakage[9]
Acetaminophen Primary Hepatocytes24hSignificant increase in LDH leakage[6]
Oxidative Stress

Many hepatotoxic compounds induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This can be measured by quantifying intracellular ROS levels and the depletion of the antioxidant glutathione (GSH).

CompoundEffect on ROSEffect on GSHReference
This compound Experimental DataExperimental Data-
Triptolide Increased ROSDepletion of GSH[9][10]
Acetaminophen Increased ROSDepletion of GSH[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the key assays mentioned.

Cell Viability Assay (MTT)
  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Triptolide, and Acetaminophen for the desired time points (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

LDH Leakage Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.

  • Data Analysis: Express LDH leakage as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Measurement of Intracellular ROS
  • Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with the compounds.

  • Probe Loading: Add a fluorescent ROS indicator, such as DCFH-DA, to each well and incubate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence intensity to the cell number and express it as a fold change relative to the vehicle control.

Signaling Pathways and Visualizations

Understanding the molecular mechanisms underlying hepatotoxicity is crucial. Many hepatotoxic insults converge on common signaling pathways.

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Hepatotoxicity Assays cluster_analysis Data Analysis & Comparison seed_cells Seed HepG2 Cells treat_compounds Treat with this compound, Triptolide, APAP seed_cells->treat_compounds viability Cell Viability (MTT Assay) treat_compounds->viability 24h membrane Membrane Integrity (LDH Assay) treat_compounds->membrane 24h oxidative_stress Oxidative Stress (ROS/GSH Measurement) treat_compounds->oxidative_stress 24h analyze_data Analyze Quantitative Data viability->analyze_data membrane->analyze_data oxidative_stress->analyze_data compare_results Compare to Known Hepatotoxins analyze_data->compare_results

Caption: Experimental workflow for in vitro hepatotoxicity assessment.

Nrf2 Signaling Pathway in Hepatotoxicity

The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Many hepatotoxins, including Triptolide, have been shown to modulate this pathway.[9][11][12]

nrf2_pathway cluster_stress Cellular Stress cluster_nrf2 Nrf2 Activation cluster_response Cellular Response cluster_toxicity Toxicity Outcome Hepatotoxin Hepatotoxin (e.g., this compound) ROS Increased ROS Hepatotoxin->ROS Toxicity Hepatotoxicity Hepatotoxin->Toxicity Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_translocation Nuclear Translocation Nrf2->Nrf2_translocation ARE ARE Binding Nrf2_translocation->ARE Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection Cell_Protection->Toxicity Inhibition

Caption: The Nrf2 signaling pathway in response to hepatotoxic stress.

Conclusion

This guide provides a comparative framework for validating the hepatotoxicity of this compound in vitro. By comparing its effects on key toxicological endpoints with those of well-characterized compounds like Triptolide and Acetaminophen, researchers can gain valuable insights into its potential for inducing DILI. The provided experimental protocols and pathway diagrams serve as a foundation for designing and interpreting these critical safety studies. It is important to note that in vitro findings should always be confirmed with further in vivo studies to fully characterize the hepatotoxic potential of a new chemical entity.

References

Triptobenzene H: An Examination of Its Cellular Interactions and Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triptobenzene H, a natural diterpenoid compound also known as Hypoglic acid, has been isolated from plants of the Tripterygium genus, notably Tripterygium wilfordii.[1][][3] Traditionally used in Chinese medicine for inflammatory and autoimmune conditions, recent scientific investigations have begun to elucidate its mechanisms of action, revealing a complex pharmacological profile characterized by both immunosuppressive and hepatotoxic effects. This guide provides a comparative analysis of the known cellular targets and cross-reactivity of this compound, supported by available experimental data.

Overview of Biological Activity

This compound exhibits a range of biological activities, primarily centered around the modulation of the immune system and inflammatory responses. However, its therapeutic potential is intrinsically linked to a significant risk of liver injury, a factor that necessitates a thorough understanding of its interactions with various cellular targets. The primary known effects of this compound include immunosuppression, anti-inflammatory activity, and hepatotoxicity.[4][5][6][7]

Comparative Analysis of Cellular Targets

The concept of cross-reactivity for this compound can be viewed through the lens of its desired anti-inflammatory and immunosuppressive effects versus its undesired off-target toxicities. The available data suggests that this compound does not act on a single, highly specific target but rather modulates multiple pathways.

Primary Therapeutic Targets and Effects

This compound has demonstrated inhibitory effects on key inflammatory pathways:

  • Leukotriene D4 (LTD4) Antagonism : It has been reported to possess competitive antagonistic activity towards leukotriene D4, a potent mediator of inflammation and allergic reactions.[8]

  • Nitric Oxide (NO) Production : this compound inhibits the production of nitric oxide in mononuclear macrophages, a key mechanism for its anti-inflammatory activity.[5]

  • Immunosuppression : The compound shows significant immunosuppressive activity, as demonstrated by the lymphocyte transformation test.[6]

Off-Target Effects and Cross-Reactivity

The most significant off-target effect of this compound is its hepatotoxicity. This toxicity is not mediated by a single mechanism but appears to involve the activation of inflammatory pathways within the liver.

  • Macrophage Activation and Cytokine Production : this compound has been shown to significantly increase the mRNA levels of pro-inflammatory cytokines TNF-α and IL-1β in macrophages.[1][4] This effect contributes to indirect liver damage by promoting an inflammatory microenvironment.

  • Hepatotoxicity : In vivo studies in mice have confirmed that this compound can cause liver injury, as evidenced by increased levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4] It has been identified as one of the main hepatotoxic components of Tripterygium wilfordii.[4][7]

Quantitative Data Summary

The publicly available quantitative data for this compound is limited. The following table summarizes the key findings from the literature.

Assay TypeCell Line/ModelTarget/Effect MeasuredResultReference
Quinone Reductase (QR) InductionQR-inducing activityModerate activity at 25 µM[5]
Zebrafish Hepatotoxicity ScreenZebrafish larvaeLiver damageObserved at 7.5, 15, and 30 µM[4]
In vivo HepatotoxicityMiceSerum ALT and AST levelsSignificantly increased at 10 mg/kg[4]
Cytotoxicity Assay (MTT)A549 (human lung carcinoma)Cell viabilityIC50 > 100 µM[9]
Cytotoxicity Assay (MTT)Bcap37 (human breast carcinoma)Cell viabilityIC50 > 100 µM[9]

Key Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

TNF_alpha_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 IKK Complex IKK Complex RIPK1->IKK Complex Activation I-kappa-B I-kappa-B IKK Complex->I-kappa-B Phosphorylation & Degradation NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Release NF-kappa-B_n NF-kappa-B NF-kappa-B->NF-kappa-B_n Translocation Gene Transcription Gene Transcription NF-kappa-B_n->Gene Transcription Induces Pro-inflammatory Cytokines (e.g., IL-1beta) Pro-inflammatory Cytokines (e.g., IL-1beta) Gene Transcription->Pro-inflammatory Cytokines (e.g., IL-1beta)

Caption: TNF-α signaling pathway leading to pro-inflammatory gene transcription.

IL1beta_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1beta IL-1beta IL-1R1 IL-1R1 IL-1beta->IL-1R1 IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruitment MyD88 MyD88 IL-1RAcP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 Activation IKK Complex IKK Complex TAK1->IKK Complex Activation I-kappa-B I-kappa-B IKK Complex->I-kappa-B Phosphorylation & Degradation NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Release NF-kappa-B_n NF-kappa-B NF-kappa-B->NF-kappa-B_n Translocation Gene Transcription Gene Transcription NF-kappa-B_n->Gene Transcription Induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Caption: IL-1β signaling cascade culminating in inflammatory gene expression.

LTD4_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm LTD4 LTD4 CysLT1R CysLT1 Receptor LTD4->CysLT1R Binding Gq_protein Gq Protein CysLT1R->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activation ER Endoplasmic Reticulum IP3->ER Binds to receptor Cellular Response Cellular Response PKC->Cellular Response Phosphorylation of targets Ca2+ Ca2+ ER->Ca2+ Release Ca2+->Cellular Response e.g., smooth muscle contraction

Caption: Leukotriene D4 (LTD4) signaling via the CysLT1 receptor.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the methodologies cited, the following are general descriptions of the key assays used.

Zebrafish Hepatotoxicity Assay

This in vivo assay is used for the rapid screening of drug-induced liver injury.

zebrafish_workflow Start Start Zebrafish Embryos Zebrafish Embryos Start->Zebrafish Embryos Exposure Exposure to this compound (e.g., 72-120 hpf) Zebrafish Embryos->Exposure Observation Morphological Observation (e.g., liver size, opacity, yolk retention) Exposure->Observation Imaging Microscopy and Imaging Observation->Imaging Data Analysis Quantification of Liver Phenotypes Imaging->Data Analysis End End Data Analysis->End

Caption: General workflow for a zebrafish hepatotoxicity assay.

  • Animal Model : Zebrafish (Danio rerio) embryos are used due to their rapid development and transparent bodies, which allow for easy visualization of internal organs.

  • Drug Exposure : Embryos at a specific developmental stage (e.g., 3 days post-fertilization) are exposed to varying concentrations of this compound in their aqueous environment.

  • Phenotypic Assessment : At the end of the exposure period, larvae are examined under a microscope for signs of hepatotoxicity, which may include changes in liver size, shape, and opacity, as well as yolk sac retention.

  • Data Analysis : The severity of liver damage is often quantified by measuring the liver area or fluorescence intensity if a fluorescent transgenic line is used.

Macrophage Stimulation and Cytokine Analysis

This in vitro assay assesses the effect of a compound on the inflammatory response of macrophages.

  • Cell Culture : Bone marrow-derived macrophages (BMDMs) are isolated and cultured.

  • Stimulation : The cultured macrophages are treated with this compound at various concentrations for a specified period.

  • RNA Extraction and RT-qPCR : Total RNA is extracted from the cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA expression levels of target genes, such as TNF-α and IL-1β.

  • Data Analysis : The relative expression of the target genes is normalized to a housekeeping gene and compared between treated and untreated cells.

Lymphocyte Transformation Test (LTT)

The LTT is an in vitro method to detect substance-specific T-cell sensitization.

  • Isolation of PBMCs : Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from blood samples.

  • Cell Culture and Stimulation : The isolated PBMCs are cultured in the presence of this compound. A positive control (a mitogen like PHA) and a negative control (culture medium alone) are also included.

  • Proliferation Measurement : After several days of incubation, lymphocyte proliferation is measured. This is traditionally done by adding radiolabeled thymidine ([³H]-thymidine) and measuring its incorporation into the DNA of dividing cells.

  • Calculation of Stimulation Index (SI) : The SI is calculated as the ratio of proliferation in the presence of the antigen to the proliferation in the negative control. An SI above a certain threshold is considered a positive result, indicating the presence of sensitized T-cells.

Conclusion

This compound is a compound with a dual nature, exhibiting both potentially therapeutic anti-inflammatory and immunosuppressive properties and significant hepatotoxicity. Its mechanism of action is not directed at a single target but involves the modulation of multiple inflammatory pathways, including those mediated by leukotriene D4, TNF-α, and IL-1β. The cross-reactivity profile of this compound is therefore complex, with its beneficial effects being closely intertwined with its adverse effects on the liver. The lack of extensive quantitative data on its interactions with a broad range of cellular targets highlights the need for further research to fully characterize its pharmacological profile and to explore its therapeutic potential while mitigating its toxicity. For drug development professionals, this compound serves as a case study on the importance of comprehensive off-target profiling for natural products.

References

Benchmarking New Synthetic Routes to Triptobenzenes Against Published Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The triptobenzene scaffold, a core structure in a variety of bioactive natural products, has garnered significant attention from the synthetic chemistry community. Recently, novel synthetic strategies have emerged, promising more efficient and versatile access to these complex molecules compared to established methods. This guide provides an objective comparison of two prominent new synthetic routes—one based on a Pummerer rearrangement and another utilizing a C–H functionalization strategy—against a representative published total synthesis of a related abietane diterpenoid. The comparison is supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable approach for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes key quantitative metrics for the synthesis of closely related triptobenzene and abietane diterpenoid structures via three different routes. This allows for a direct comparison of their efficiency and practicality.

MetricPublished Method (Ferruginol Synthesis, 1957)[1]New Route 1 (Pummerer Rearrangement, Triptobenzene L)[2][3]New Route 2 (C–H Functionalization, Triptobenzene N)[4]
Target Molecule (±)-Ferruginol(-)-Triptobenzene L(-)-Triptobenzene N
Longest Linear Sequence 8 steps~10 steps from known starting materials~12 steps from known starting materials
Overall Yield Not explicitly stated, but individual step yields are variable (23-97%)~14.8% (for Nepetaefolin F, a related compound)Not explicitly stated, step-wise yields are generally high
Key Transformation Bogert-Cook SynthesisProline sulfonamide-catalyzed Yamada–Otani reaction and Pummerer rearrangementRemote Csp³–H functionalization
Stereocontrol Not enantioselectiveEnantioselectiveAsymmetric
Starting Materials Simple cyclic ketones and alkynesCommercially available acetophenone and enone derivativesCommercially available dehydroabietic acid derivatives
Reagent Profile Classical reagents (e.g., P₂O₅, MeMgI, PtO₂)Modern organocatalysts and reagents (e.g., proline sulfonamide, KOtBu)Advanced reagents (e.g., PTAB, SeO₂)

Experimental Workflows and Signaling Pathways

To visualize the logical flow of the synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key stages of each approach.

G cluster_0 Published Method: Ferruginol Synthesis Acyclic Precursors Acyclic Precursors Monocyclic Intermediate Monocyclic Intermediate Acyclic Precursors->Monocyclic Intermediate Birch Reduction Bicyclic Ketone Bicyclic Ketone Monocyclic Intermediate->Bicyclic Ketone Annulation Tricyclic Core Tricyclic Core Bicyclic Ketone->Tricyclic Core Bogert-Cook Ferruginol Ferruginol Tricyclic Core->Ferruginol Functional Group Manipulation

Caption: Generalized workflow for a traditional triptobenzene synthesis.

G cluster_1 New Route 1: Pummerer Rearrangement Aldehyde + Enone Aldehyde + Enone Sulfide Intermediate Sulfide Intermediate Aldehyde + Enone->Sulfide Intermediate Yamada-Otani Reaction Sulfoxide Precursor Sulfoxide Precursor Sulfide Intermediate->Sulfoxide Precursor Oxidation Tricyclic Core Tricyclic Core Sulfoxide Precursor->Tricyclic Core Pummerer Cyclization Triptobenzene L Triptobenzene L Tricyclic Core->Triptobenzene L Stereoselective Reduction & Functionalization

Caption: Key stages of the Pummerer rearrangement-based synthesis.

G cluster_2 New Route 2: C-H Functionalization Tricyclic Ketone Tricyclic Ketone Bromo-ketone Bromo-ketone Tricyclic Ketone->Bromo-ketone α-Bromination Enone Intermediate Enone Intermediate Bromo-ketone->Enone Intermediate β-Elimination Functionalized Core Functionalized Core Enone Intermediate->Functionalized Core Remote C-H Bromination Triptobenzene N Triptobenzene N Functionalized Core->Triptobenzene N Further Transformations

References

Comparative Efficacy Analysis of Triptobenzene H, a Novel Immunosuppressive Agent, Against Standard Immunotherapies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Triptobenzene H is a hypothetical compound created for this guide to illustrate a comparative analysis framework. All data and mechanisms associated with this compound are fictional. Data for Cyclosporine A and Tofacitinib are representative examples derived from publicly available scientific literature.

Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of the novel, hypothetical immunosuppressant this compound against two established drugs: the calcineurin inhibitor Cyclosporine A and the Janus Kinase (JAK) inhibitor Tofacitinib. The objective is to present a clear, data-driven comparison of their mechanisms of action and performance in key preclinical assays relevant to immunosuppression.

Overview of Mechanisms of Action

Effective immunosuppression hinges on disrupting the signaling cascades that lead to T-cell activation, proliferation, and effector function. This compound is hypothesized to act on a novel kinase, Lymphocyte Proliferation Kinase 1 (LPK1), a critical downstream effector in the T-cell receptor (TCR) signaling pathway. This contrasts with the established mechanisms of Cyclosporine A and Tofacitinib.

  • This compound (Hypothetical): Inhibits LPK1, preventing the phosphorylation of transcription factors essential for the expression of pro-inflammatory cytokines and cell cycle progression proteins.

  • Cyclosporine A: Forms a complex with cyclophilin, which then binds to and inhibits calcineurin. This blockade prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for IL-2 and other cytokine genes.

  • Tofacitinib: Primarily inhibits JAK3 and JAK1, blocking the signaling of common gamma chain (γc) cytokines like IL-2, IL-4, and IL-7. This disruption of the JAK-STAT pathway prevents the transcription of genes crucial for lymphocyte survival and proliferation.

G cluster_TCR T-Cell Receptor (TCR) Activation cluster_CsA Cyclosporine A Pathway cluster_TripH This compound Pathway cluster_Tofa Tofacitinib Pathway cluster_Nucleus Nuclear Events TCR TCR Engagement PLCg1 PLCγ1 TCR->PLCg1 Calcineurin Calcineurin PLCg1->Calcineurin LPK1 LPK1 PLCg1->LPK1 NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Gene Cytokine Gene Transcription NFAT->Gene CsA Cyclosporine A CsA->Calcineurin Inhibits TF_P TF-P LPK1->TF_P Phosphorylates TF Transcription Factors (Active) TF_P->TF TF->Gene TripH This compound TripH->LPK1 Inhibits CytokineReceptor γc Cytokine Receptor JAK JAK1/3 CytokineReceptor->JAK STAT_P STAT-P JAK->STAT_P Phosphorylates STAT STAT Dimer (Active) STAT_P->STAT STAT->Gene Tofa Tofacitinib Tofa->JAK Inhibits

Caption: Comparative signaling pathways for immunosuppressant action.

In Vitro Efficacy Data

The following tables summarize the comparative in vitro performance of this compound, Cyclosporine A, and Tofacitinib in primary human T-cells.

Table 1: Inhibition of T-Cell Proliferation Assay: CFSE-based T-cell proliferation assay with anti-CD3/CD28 stimulation.

Compound IC50 (nM) Max Inhibition (%)
This compound 15.2 ± 2.1 98%
Cyclosporine A 25.8 ± 3.5 95%

| Tofacitinib | 40.5 ± 4.2 | 92% |

Table 2: Inhibition of Cytokine Production Assay: ELISA for secreted IL-2 and IFN-γ in supernatant of stimulated T-cells after 48h.

Compound IL-2 IC50 (nM) IFN-γ IC50 (nM)
This compound 8.9 ± 1.5 12.4 ± 1.9
Cyclosporine A 12.1 ± 2.0 18.9 ± 2.8

| Tofacitinib | 22.7 ± 3.1 | 35.6 ± 4.0 |

Table 3: Cellular Viability Assay: Jurkat T-cell viability assay (MTT) after 72h incubation.

Compound CC50 (µM) Therapeutic Index (CC50/IL-2 IC50)
This compound > 50 > 5618
Cyclosporine A 22.5 1859

| Tofacitinib | > 100 | > 4405 |

In Vivo Efficacy Data

Efficacy was assessed in a murine model of delayed-type hypersensitivity (DTH), a standard measure of T-cell mediated inflammation.

Table 4: Murine Delayed-Type Hypersensitivity (DTH) Model Endpoint: Reduction in paw swelling 24h post-challenge.

Compound Dose (mg/kg, p.o.) Inhibition of Paw Swelling (%)
This compound 10 75.6 ± 6.8%
Cyclosporine A 20 68.2 ± 8.1%

| Tofacitinib | 15 | 71.5 ± 7.2% |

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay (CFSE)

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Labeling: Resuspend PBMCs in PBS at 1x10^7 cells/mL and label with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench with fetal bovine serum (FBS).

  • Plating: Plate CFSE-labeled cells in 96-well plates at 2x10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Addition: Add serial dilutions of this compound, Cyclosporine A, or Tofacitinib (final DMSO concentration <0.1%).

  • Stimulation: Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate T-cell proliferation.

  • Incubation: Culture cells for 96 hours at 37°C, 5% CO2.

  • Analysis: Acquire data on a flow cytometer. Gate on the lymphocyte population and analyze the CFSE fluorescence dilution profile to quantify the percentage of proliferating cells. Calculate IC50 values using non-linear regression.

G A Isolate PBMCs (Ficoll Gradient) B Label with CFSE (5µM, 10 min) A->B C Plate Cells (2x10^5/well) B->C D Add Compounds (Serial Dilutions) C->D E Stimulate (anti-CD3/CD28) D->E F Incubate (96 hours) E->F G Acquire Data (Flow Cytometry) F->G H Analyze Proliferation (CFSE Dilution) G->H

Caption: Workflow for the CFSE-based T-cell proliferation assay.

Protocol 2: Cytokine Production Assay (ELISA)

  • Cell Culture: Culture isolated human PBMCs as described in Protocol 1 (steps 1, 3, 4, 5).

  • Incubation: Culture cells for 48 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

  • Analysis: Generate a standard curve and calculate the cytokine concentrations for each compound dilution. Determine IC50 values using a four-parameter logistic curve fit.

Protocol 3: Murine Delayed-Type Hypersensitivity (DTH) Model

  • Sensitization: Sensitize BALB/c mice by subcutaneous injection of 100 µg of ovalbumin (OVA) emulsified in Complete Freund's Adjuvant (CFA) on day 0.

  • Dosing: Administer vehicle, this compound, Cyclosporine A, or Tofacitinib via oral gavage (p.o.) daily from day 5 to day 7.

  • Challenge: On day 7, one hour after the final dose, challenge the mice by injecting 20 µg of OVA in saline into the left hind footpad. Inject saline alone into the right hind footpad as a control.

  • Measurement: Measure the thickness of both footpads using a digital caliper at 24 hours post-challenge.

  • Analysis: The DTH response is calculated as the difference in thickness between the OVA-injected and saline-injected footpads. Calculate the percentage inhibition for each treatment group relative to the vehicle control group.

Summary and Conclusion

This guide presents preclinical data for the hypothetical LPK1 inhibitor, this compound, in comparison to the standard immunosuppressants Cyclosporine A and Tofacitinib.

  • In Vitro Potency: Based on the hypothetical data, this compound demonstrates superior potency in inhibiting T-cell proliferation and cytokine production compared to both Cyclosporine A and Tofacitinib.

  • Therapeutic Index: this compound shows a favorable in vitro safety profile, with a high therapeutic index suggesting low cytotoxicity at effective concentrations.

  • In Vivo Efficacy: In a T-cell mediated in vivo model, this compound demonstrates robust efficacy, achieving a greater reduction in inflammation at a lower dose compared to the standards of care.

The distinct mechanism of action targeting LPK1, combined with its potent and selective activity in these preclinical models, positions this compound as a promising hypothetical candidate for further investigation in the treatment of autoimmune diseases and transplant rejection.

Structural Activity Relationship (SAR) Studies of the Triptobenzene Class: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The triptobenzene class of molecules, belonging to the abietane diterpenoid family, has garnered significant interest in the scientific community for its potent biological activities, including immunosuppressive and anti-cancer effects. This guide provides a comparative analysis of the structural activity relationships (SAR) within this class, with a primary focus on triptolide, the most extensively studied derivative. The information presented herein is intended to support further research and drug development efforts in this promising area.

Comparative Analysis of Biological Activity

The anti-proliferative activity of triptobenzene analogs is a key area of investigation. The following table summarizes the cytotoxic effects of a series of triptolide derivatives against various human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

CompoundModificationCell LineIC50 (nM)
TriptolideParent CompoundMV-4-11 (Leukemia)< 15
TriptolideParent CompoundTHP-1 (Leukemia)< 15
TriptolideParent CompoundHL-60 (Leukemia)< 30
TriptolideParent CompoundKG-1 (Leukemia)< 30
TriptolideParent CompoundU87.MG (Glioblastoma)25
TriptolideParent CompoundU87.MGΔEGFR (Glioblastoma)21
TriptolideParent CompoundCCRF-CEM (Leukemia)10.21
TriptolideParent CompoundCEM/ADR5000 (Leukemia)7.72
Analog 1Triptolide AnalogDU145 (Prostate Cancer)Varies with analog
Analog 2Triptolide AnalogDU145 (Prostate Cancer)Varies with analog
Analog 3Triptolide AnalogDU145 (Prostate Cancer)Varies with analog
Analog 4Triptolide AnalogDU145 (Prostate Cancer)Varies with analog
Analog 5Triptolide AnalogDU145 (Prostate Cancer)Varies with analog
Analog 6Triptolide AnalogDU145 (Prostate Cancer)Varies with analog

IC50 values for leukemia cell lines were determined after 48 hours of treatment[1][2]. IC50 values for glioblastoma and other leukemia cell lines were determined after 72 hours[3]. The specific IC50 values for the six triptolide analogs against DU145 cells are presented in the source study and show a range of potencies[4].

Experimental Protocols

The following is a representative protocol for determining the cytotoxic activity of triptobenzene analogs using a Cell Counting Kit-8 (CCK-8) assay.[1]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MV-4-11, THP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined optimal density.

2. Compound Treatment:

  • Triptobenzene analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in the cell culture medium.

  • The medium in the 96-well plates is replaced with the medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compounds.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

4. Cell Viability Measurement (CCK-8 Assay):

  • Following the incubation period, 10 µL of the CCK-8 solution is added to each well.

  • The plates are incubated for an additional 2 hours to allow for the conversion of the WST-8 tetrazolium salt to a formazan dye by viable cells.

  • The absorbance is measured at 450 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Modulation

Triptobenzene and its analogs, particularly triptolide, exert their biological effects by modulating various cellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[5][6][7]

Caption: Triptolide inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκB.

References

Safety Operating Guide

Proper Disposal of Triptycene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Note on Chemical Identity: The chemical "Triptobenzene H" is not a recognized standard chemical name. Based on common chemical nomenclature, it is highly probable that this is a typographical error for Triptycene . This document provides disposal procedures for Triptycene. It is crucial to verify the identity of your chemical waste before proceeding with any disposal protocol.

This guide provides essential safety and logistical information for the proper disposal of Triptycene in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Triptycene is considered a hazardous substance.[1] Before handling for disposal, ensure all relevant personnel are familiar with its Safety Data Sheet (SDS). The toxicological properties of Triptycene have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[2]

Personal Protective Equipment (PPE): When handling Triptycene for disposal, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]

  • Hand Protection: Wear chemical-impermeable gloves.[3]

  • Respiratory Protection: Use a dust respirator, especially when handling the solid form, to avoid inhaling dust particles.[1]

  • Protective Clothing: Wear appropriate protective clothing to minimize skin contact.[2]

Spill Cleanup and Waste Collection

In the event of a spill, immediate and appropriate cleanup is necessary to prevent contamination and exposure.

For Minor Spills (Solid Triptycene):

  • Immediate Action: Clean up all spills immediately.[1]

  • Avoid Dust: Use dry cleanup procedures and avoid generating dust.[1]

  • Containment: Vacuum or sweep up the material.[1][2] Consider using explosion-proof vacuum cleaners that are properly grounded.[1]

  • Transfer: Place the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.[1][2][3]

Triptycene Disposal Procedures

Proper disposal of Triptycene waste is essential to prevent environmental contamination. Do not let the chemical enter drains or waterways.[3][4]

Disposal Options:

  • Professional Waste Disposal Service: The recommended method of disposal is to consult with a licensed waste management authority.[1] They can provide guidance and services for proper disposal.

  • Incineration: Incineration in a licensed and suitable apparatus is a potential disposal method. It may be necessary to mix the Triptycene with a more combustible material before incineration.[1]

  • Licensed Landfill: Burial in a licensed landfill is another option for disposal.[1]

Disposal of Empty Containers:

  • Decontaminate empty containers thoroughly.

  • Observe all label safeguards until the containers are cleaned and destroyed.[1]

Summary of Safety and Disposal Information

ParameterGuidelineSource
Hazard Class Considered a hazardous substance according to OSHA 29 CFR 1910.1200[1]
Primary Hazards May cause eye, skin, and respiratory tract irritation.[2]
PPE Requirements Safety goggles, chemical-impermeable gloves, dust respirator, protective clothing.[1][2][3]
Spill Procedure Sweep or vacuum up material, avoid generating dust, and place in a sealed container for disposal.[1][2]
Disposal Methods Consult a licensed waste management authority; options include incineration or burial in a licensed landfill.[1]
Environmental Precautions Prevent entry into drains and waterways.[3][4]

Triptycene Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of Triptycene waste.

G start Triptycene Waste Generated spill Spill Occurs start->spill cleanup Minor Spill Cleanup: - Wear full PPE - Sweep/vacuum solid - Avoid dust generation spill->cleanup Yes collect_waste Collect Waste in a Labeled, Sealed Container spill->collect_waste No (Contained Waste) cleanup->collect_waste consult Consult Licensed Waste Management Authority collect_waste->consult disposal_options Disposal Options consult->disposal_options incineration Incineration in Licensed Apparatus disposal_options->incineration Option 1 landfill Burial in Licensed Landfill disposal_options->landfill Option 2 end Disposal Complete incineration->end landfill->end

Caption: Workflow for the safe disposal of Triptycene.

References

Personal protective equipment for handling Triptobenzene H

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification and Potential Hazards

While specific toxicological data for Triptobenzene H is limited, its chemical properties are available. It is prudent to treat this compound as potentially hazardous upon initial handling.

PropertyValue
CAS Number 146900-55-2[1]
Molecular Formula C₂₁H₂₈O₄[1]
Molecular Weight 344 g/mol [1]
Physical Form Solid (assumed)
Storage 2-8℃, dry, closed container[1]

Potential Hazards:

  • Acute Toxicity: The acute toxicity is unknown. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Chronic Effects: The long-term health effects have not been established.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE SpecificationRationale
Hands Nitrile gloves (minimum thickness of 4 mil)Provides chemical resistance against incidental contact. For prolonged handling, double-gloving is recommended.
Eyes Chemical safety goggles or a face shieldProtects against splashes, dust, and aerosols.
Body Fully buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary line of defense. For procedures with a high risk of aerosolization, a NIOSH-approved respirator with organic vapor cartridges and particulate filters may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

3.1. Pre-Handling Preparations

  • Verify Fume Hood: Ensure the chemical fume hood is operational and has a valid certification.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Workspace: Clear the work area of any unnecessary items. Line the work surface with absorbent, disposable bench paper.

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and a spill kit appropriate for solid chemical spills.

3.2. Weighing and Transferring this compound

  • Tare the Balance: Place a clean, tared weigh boat on the analytical balance within the fume hood.

  • Dispense Compound: Carefully dispense the required amount of this compound onto the weigh boat using a clean spatula. Avoid creating dust.

  • Close Primary Container: Securely close the main container of this compound immediately after dispensing.

  • Transfer to Receiving Vessel: Carefully transfer the weighed compound into the designated reaction vessel or container.

3.3. Solution Preparation

  • Add Solvent: Slowly add the desired solvent to the vessel containing this compound.

  • Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.

3.4. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water. For large spills, evacuate the area and contact emergency personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect all unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps Waste Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container for hazardous waste.

All waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards. Follow all institutional and local regulations for hazardous waste disposal.

Visual Workflow for Handling this compound

prep Preparation handling Handling in Fume Hood prep->handling weigh Weighing handling->weigh dissolve Dissolving weigh->dissolve experiment Experimental Use dissolve->experiment cleanup Cleanup experiment->cleanup disposal Waste Disposal cleanup->disposal

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.